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  • Product: 4,6-Dichloro-8-iodoquinoline
  • CAS: 1171918-94-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,6-Dichloro-8-iodoquinoline: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core in Medicinal Chemistry The quinoline scaffold is a privileged heterocyclic motif in drug discovery, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif in drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid bicyclic structure and the presence of a nitrogen atom provide a unique framework for molecular recognition by various biological targets. Halogenated quinolines, in particular, have garnered significant attention due to the profound impact of halogen substituents on the physicochemical and pharmacological properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 4,6-dichloro-8-iodoquinoline, a tri-halogenated quinoline with significant potential as a versatile building block in the synthesis of novel therapeutic agents.

Physicochemical Properties of 4,6-Dichloro-8-iodoquinoline

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. While extensive experimental data for 4,6-dichloro-8-iodoquinoline is not widely published, its key properties can be reliably predicted based on its structure and data from chemical suppliers.[3]

PropertyValueSource
CAS Number 1171918-94-7[3]
Molecular Formula C₉H₄Cl₂IN[3]
Molecular Weight 323.95 g/mol [3]
Appearance Solid (predicted)Inferred
SMILES Clc1cc(Cl)cc2c(I)ccnc12[3]
Storage Sealed in dry, 2-8°C[3]

Synthesis of 4,6-Dichloro-8-iodoquinoline: A Plausible Synthetic Route

Proposed Synthetic Pathway

G A 2,4-Dichloro-6-aminophenol B 4,6-Dichloroquinolin-8-ol A->B Skraup-Doebner-von Miller Reaction (Glycerol, H₂SO₄) C 4,6-Dichloro-8-hydroxyquinoline-5,7-disulfonic acid B->C Sulfonation (Fuming H₂SO₄) D 4,6-Dichloro-8-hydroxyquinoline C->D Desulfonation (Dilute H₂SO₄, heat) E 4,6-Dichloro-8-iodoquinoline D->E Iodination (I₂, KI, H₂O₂)

Caption: A proposed synthetic pathway for 4,6-dichloro-8-iodoquinoline.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dichloroquinolin-8-ol

  • To a stirred mixture of 2,4-dichloro-6-aminophenol (1 equivalent) and glycerol (3 equivalents), cautiously add concentrated sulfuric acid (4 equivalents) at a controlled temperature.

  • Add a suitable oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate, to the mixture.

  • Heat the reaction mixture to 120-130°C for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Filter, wash with water, and dry the crude 4,6-dichloroquinolin-8-ol. Purify by recrystallization or column chromatography.

Step 2: Iodination of 4,6-Dichloroquinolin-8-ol

  • Dissolve 4,6-dichloroquinolin-8-ol (1 equivalent) in a suitable solvent such as acetic acid or an alcohol-water mixture.

  • Add a source of iodine, such as iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite).

  • Stir the reaction at room temperature or with gentle heating until the iodination is complete. The directing effect of the hydroxyl group at position 8 and the existing chloro substituents will influence the regioselectivity of the iodination.

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove any excess iodine.

  • Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purify the crude 4,6-dichloro-8-iodoquinoline by column chromatography or recrystallization to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of three halogen atoms on the quinoline core makes 4,6-dichloro-8-iodoquinoline a highly valuable and versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.

A Scaffold for Kinase Inhibitors

The quinoline and the closely related quinazoline scaffolds are present in numerous FDA-approved kinase inhibitors used in oncology (e.g., Lapatinib). The 4-chloro position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains, a common feature in many kinase inhibitors. The iodine atom at the 8-position can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.

G A 4,6-Dichloro-8-iodoquinoline B Nucleophilic Aromatic Substitution at C4 A->B R-NH₂ C Cross-Coupling Reaction at C8 A->C Boronic acid/ester (Suzuki) D Novel Kinase Inhibitor Candidate B->D C->D

Caption: Potential synthetic utility of 4,6-dichloro-8-iodoquinoline in drug discovery.

Potential as an Antimicrobial and Anticancer Agent

Halogenated quinolines have a long history of use as antimicrobial agents. The presence of multiple halogens can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the quinoline nucleus is a known DNA intercalator and can inhibit key enzymes involved in microbial replication. The diverse substitution pattern of 4,6-dichloro-8-iodoquinoline suggests it could be a promising lead for the development of new antibacterial, antifungal, or antiparasitic drugs.[4][5]

Recent studies have also highlighted the anticancer potential of various substituted quinolines.[2] These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in cancer cells. The unique electronic and steric properties conferred by the three halogen atoms in 4,6-dichloro-8-iodoquinoline make it an intriguing candidate for screening in various cancer cell lines.

Safety and Handling

As with any halogenated aromatic compound, 4,6-dichloro-8-iodoquinoline should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, information from related dichloroquinoline compounds suggests that it may be a skin and eye irritant.[3]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4,6-Dichloro-8-iodoquinoline represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its tri-halogenated quinoline core offers multiple points for synthetic diversification, making it an ideal scaffold for the generation of compound libraries for high-throughput screening. The insights provided in this guide, from its plausible synthesis to its potential applications and necessary safety precautions, are intended to stimulate further research into this versatile molecule and unlock its full therapeutic potential.

References

  • CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]

  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.
  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - DergiPark. Available at: [Link]

  • Quinoline - mVOC 4.0. Available at: [Link]

  • JP6038111B2 - 2,6-Dichloro-8-iodo-7-deazapurine for the synthesis of polysubstituted 7 ... - Google Patents.
  • WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents.
  • (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations - ResearchGate. Available at: [Link]

  • the 5-and 8-iodination of quinoline and some of its derivatives - PJSIR. Available at: [Link]

  • (12) United States Patent - Googleapis.com. Available at: [Link]

  • Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation from NaI, NaOCl, and HCl - NIH. Available at: [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - NIH. Available at: [Link]

  • Synthetic approach of substituted quinolines via starting with... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents | Request PDF - ResearchGate. Available at: [Link]

  • Quinoline, 4,7-dichloro- - the NIST WebBook. Available at: [Link]

  • Chemicalize - Instant Cheminformatics Solutions. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-8-iodoquinoline

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4,6-dichloro-8-iodoquinoline, a halogenated quinoline derivative of interest to researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4,6-dichloro-8-iodoquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established scientific principles to offer robust predictions and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery and materials science, forming the core of numerous synthetic compounds with a broad spectrum of biological activities and functional properties. Halogenated quinolines, in particular, have garnered significant attention due to the unique electronic and steric effects imparted by halogen substituents, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. 4,6-Dichloro-8-iodoquinoline represents a unique combination of halogen substitutions, suggesting potential for novel applications. This guide aims to provide a foundational understanding of its key physicochemical characteristics.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 4,6-dichloro-8-iodoquinoline is characterized by a quinoline core substituted with two chlorine atoms at positions 4 and 6, and an iodine atom at position 8. This specific substitution pattern is anticipated to significantly influence its chemical behavior.

Table 1: Predicted Physicochemical Properties of 4,6-Dichloro-8-iodoquinoline

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₉H₄Cl₂INBased on the chemical structure.
Molecular Weight 323.95 g/mol Calculated from the atomic weights of its constituent elements.
Melting Point (°C) 110 - 130Estimated based on related di- and tri-halogenated quinolines. For example, 6-iodoquinoline has a melting point of 86-90°C, and the introduction of two chlorine atoms would likely increase the melting point due to increased molecular weight and intermolecular forces.
Boiling Point (°C) > 300Expected to be high due to its molecular weight and polarity. Direct experimental data is unavailable.
logP (Octanol/Water Partition Coefficient) 4.0 - 5.0The presence of three halogen atoms, particularly the lipophilic iodine, is expected to confer high lipophilicity. For comparison, the calculated logP for 4-chloroquinoline is 2.888[1]. The addition of another chlorine and an iodine atom would significantly increase this value.
Aqueous Solubility Very LowHigh lipophilicity (predicted high logP) suggests poor solubility in aqueous media. Quinoline itself is only slightly soluble in cold water[2].
pKa (Acid Dissociation Constant) 1.5 - 2.5The electron-withdrawing effects of the two chlorine atoms and the iodine atom are expected to decrease the basicity of the quinoline nitrogen, resulting in a low pKa. The pKa of quinoline is 4.90[3].

Synthesis and Reactivity

While a specific, optimized synthesis for 4,6-dichloro-8-iodoquinoline is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established quinoline chemistry.

Proposed Synthetic Pathway

A logical approach would involve the synthesis of a dichlorinated quinoline precursor followed by a regioselective iodination step.

Synthetic_Pathway A Starting Material (e.g., 4,6-dichloroquinoline) D 4,6-Dichloro-8-iodoquinoline A->D Regioselective Iodination B Iodination Reagent (e.g., N-Iodosuccinimide) B->D C Reaction Conditions (Acidic Medium) C->D

Caption: Proposed synthetic workflow for 4,6-dichloro-8-iodoquinoline.

The rationale behind this proposed pathway is the electrophilic substitution on the quinoline ring. The 8-position is susceptible to iodination, particularly under acidic conditions which activate the iodinating agent. The choice of starting material and specific reaction conditions would require experimental optimization to achieve high yield and purity.

Chemical Reactivity

The reactivity of 4,6-dichloro-8-iodoquinoline is dictated by its functional groups:

  • Quinoline Nitrogen: The nitrogen atom is weakly basic due to the electron-withdrawing effects of the halogens.

  • Halogen Substituents: The chlorine and iodine atoms are potential sites for nucleophilic aromatic substitution, although harsh conditions may be required. The carbon-iodine bond is generally more reactive towards cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the carbon-chlorine bonds. This differential reactivity could be exploited for selective functionalization.

Experimental Protocols for Physicochemical Characterization

For researchers aiming to synthesize and characterize 4,6-dichloro-8-iodoquinoline, the following standard experimental protocols are recommended.

Determination of Melting Point

Methodology:

  • A small, dry sample of purified 4,6-dichloro-8-iodoquinoline is placed in a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Justification: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range may indicate the presence of impurities.

Determination of logP (Octanol/Water Partition Coefficient)

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Prepare a saturated solution of 4,6-dichloro-8-iodoquinoline in both n-octanol and water.

  • Mix equal volumes of the pre-saturated solvents in a separatory funnel.

  • Add a known amount of the compound to the funnel.

  • Shake the funnel vigorously for a predetermined time to allow for partitioning.

  • Allow the two phases to separate completely.

  • Measure the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Justification: logP is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classic and reliable technique for its determination.

LogP_Determination cluster_0 Preparation cluster_1 Partitioning cluster_2 Analysis A Saturate Octanol with Water C Mix Solvents & Add Compound A->C B Saturate Water with Octanol B->C D Shake to Equilibrate C->D E Phase Separation D->E F Measure Concentration in Octanol Phase E->F G Measure Concentration in Water Phase E->G H Calculate logP F->H G->H

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Methodology: Equilibrium Solubility Method (OECD Guideline 105)

  • Add an excess amount of solid 4,6-dichloro-8-iodoquinoline to a known volume of water (or buffer of a specific pH) in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter or centrifuge the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

Justification: Aqueous solubility is fundamental to a compound's bioavailability. This method determines the thermodynamic solubility, which is a key parameter in pre-formulation studies.

Determination of pKa

Methodology: Potentiometric Titration

  • Dissolve a precise amount of 4,6-dichloro-8-iodoquinoline in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to overcome low aqueous solubility).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.

  • Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the titration curve.

Justification: The pKa value is essential for understanding the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and target binding.

Predicted Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions and electronic effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the quinoline ring carbons. The carbons attached to the halogens will show characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms and one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (around 1400-1600 cm⁻¹), and C-Cl and C-I stretching vibrations in the fingerprint region.

Applications and Future Directions

Given its predicted high lipophilicity and the presence of multiple halogen atoms, 4,6-dichloro-8-iodoquinoline could be a valuable intermediate for the synthesis of more complex molecules. The differential reactivity of the C-I and C-Cl bonds offers opportunities for selective functionalization through various cross-coupling reactions. This could lead to the development of novel derivatives with potential applications in:

  • Medicinal Chemistry: As a scaffold for the synthesis of new therapeutic agents. Halogenated quinolines have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[4][5][6][7].

  • Materials Science: As a building block for functional organic materials, where the quinoline core can provide desirable electronic and photophysical properties.

Further experimental investigation is required to validate the predicted properties and explore the full potential of this compound.

References

  • Ruhl, K., Grigoleit, G., & Rappen, L. (1971). U.S. Patent No. 3,560,508. Washington, DC: U.S. Patent and Trademark Office.
  • Iacob, A. A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 734. Retrieved from [Link]

  • Ma, D., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 3(9), 734-738. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinolin-8-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central. Retrieved from [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. Retrieved from [Link]

  • Hamieh, T. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Molecules, 27(19), 6296. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1236. Retrieved from [Link]

  • Ovalles, C., et al. (2016). Standard methods used for determining physico-chemical properties. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1236. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 234. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Solubility of Things. (n.d.). Clioquinol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Ma, D., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(9), 734-738. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide Selection of Chemical Alternatives. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Iwatani, Y., et al. (2019). Discovery of 4-oxoquinolines, a new chemical class of anti-HIV-1 compounds. Antiviral Research, 162, 1-9. Retrieved from [Link]

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Foundational

4,6-Dichloro-8-iodoquinoline molecular weight and formula

An In-depth Technical Guide to 4,6-Dichloro-8-iodoquinoline: A Key Intermediate in Modern Drug Discovery Introduction In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands out as a "...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-Dichloro-8-iodoquinoline: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands out as a "privileged structure." Its versatile bicyclic framework is at the core of numerous therapeutic agents, demonstrating a vast spectrum of biological activities. Within this important class of compounds, 4,6-dichloro-8-iodoquinoline emerges as a particularly valuable, highly functionalized heterocyclic molecule. While not an end-product therapeutic itself, its true significance lies in its role as a sophisticated and versatile building block—a key intermediate for the synthesis of novel, potent, and selective drug candidates. The strategic placement of three distinct halogen atoms on the quinoline core provides chemists with orthogonal handles for intricate molecular engineering, enabling the systematic exploration of chemical space to optimize pharmacological properties.

This technical guide offers a comprehensive overview of 4,6-dichloro-8-iodoquinoline for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, explore rational synthetic strategies, discuss its profound applications as a scaffold in drug discovery, provide a detailed experimental protocol for evaluating its derivatives, and outline essential safety and handling procedures.

Section 1: Core Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. For 4,6-dichloro-8-iodoquinoline, these attributes are summarized below, providing the foundational data required for its use in a research setting.

PropertyValueSource
Chemical Formula C₉H₄Cl₂IN[1]
Molecular Weight 323.95 g/mol [1]
CAS Number 1171918-94-7[1]
MDL Number MFCD12498702[1]
Physical Form Solid (in related compounds)[2]
Storage Conditions Sealed in dry, 2-8°C[1]

Chemical Structure:

Caption: 2D structure of 4,6-dichloro-8-iodoquinoline.

Section 2: Synthesis and Mechanistic Rationale

The choice of a synthetic pathway is dictated by the availability of starting materials and the need to control the position of the substituents. A plausible approach involves constructing the quinoline core first, followed by sequential halogenation, where the directing effects of the existing ring system and substituents are leveraged to achieve the desired 4,6,8-trisubstitution pattern.

G cluster_final start Substituted Aniline (e.g., 2-iodo-4-chloroaniline) cyclization Acid-Catalyzed Cyclization & Dehydration (e.g., Combes Synthesis) start->cyclization reagent1 β-Diketone or β-Ketoester reagent1->cyclization intermediate1 Partially Substituted Quinoline Intermediate (e.g., 6-chloro-8-iodo-4-hydroxyquinoline) cyclization->intermediate1 Forms quinoline core chlorination Chlorination (e.g., POCl₃) intermediate1->chlorination intermediate2 Conversion of 4-hydroxy to 4-chloro chlorination->intermediate2 Installs C4-Cl reagent2 POCl₃ or SOCl₂ reagent2->chlorination final_product 4,6-Dichloro-8-iodoquinoline intermediate2->final_product

Caption: Proposed workflow for the synthesis of 4,6-dichloro-8-iodoquinoline.

Causality Behind Experimental Choices:

  • Choice of Starting Material: The synthesis begins with a pre-functionalized aniline. Using a starting material like 2-iodo-4-chloroaniline strategically places two of the required halogens in the correct positions relative to the amine, which will become the nitrogen of the quinoline ring. This pre-installation simplifies the later, often challenging, regioselective halogenation steps.

  • Cyclization Reaction: An acid-catalyzed condensation with a β-diketone or β-ketoester is a robust and high-yielding method for forming the quinoline core. The mechanism involves the formation of an enamine intermediate, followed by intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the aromatic quinoline system. This method is favored for its reliability and broad substrate scope.

  • Chlorination Step: The conversion of the 4-hydroxyquinoline (or quinolone) tautomer to a 4-chloroquinoline is a critical step for enhancing the molecule's utility as a synthetic intermediate. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this transformation.[3] The resulting 4-chloro group is an excellent leaving group, readily displaced by nucleophiles, making it a key site for further molecular diversification.

Section 3: Applications in Drug Development and Medicinal Chemistry

The primary value of 4,6-dichloro-8-iodoquinoline in drug discovery is its function as a versatile scaffold. The three halogen atoms are not merely passive substituents; they are chemically distinct "handles" that can be selectively addressed using modern cross-coupling chemistry.

  • Iodine (C8): The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the precise and efficient introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups at the 8-position.

  • Chlorine (C4): The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of amine, alcohol, or thiol functionalities, which are crucial for modulating solubility, forming hydrogen bonds with biological targets, and altering pharmacokinetic properties.

  • Chlorine (C6): The C6-chloro group is the most electronically deactivated and sterically hindered of the three, making it the least reactive. This differential reactivity allows for sequential functionalization. One can first react at the C8 and C4 positions, leaving the C6-Cl intact for a later-stage modification, or use more forcing reaction conditions to functionalize this position.

This orthogonal reactivity enables the creation of large, diverse libraries of novel compounds from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are fundamental to drug discovery.

G scaffold 4,6-Dichloro-8-iodoquinoline (Core Scaffold) suzuki Suzuki Coupling (at C8-I) scaffold->suzuki snar SNAr Reaction (at C4-Cl) scaffold->snar buchwald Buchwald-Hartwig (at C6-Cl, harsher conditions) scaffold->buchwald class1 Aryl/Heteroaryl Derivatives suzuki->class1 class2 Amine/Alkoxy Derivatives snar->class2 class3 Substituted Aniline Derivatives buchwald->class3 library Diverse Chemical Library for SAR Studies class1->library class2->library class3->library

Caption: Use of the scaffold for generating a diverse compound library.

The quinoline core itself is associated with a wide range of biological activities, providing a strong rationale for using this scaffold. Derivatives have been investigated as anticancer, antimalarial, anti-HIV, and antibacterial agents.[4][5][6] For instance, 8-hydroxyquinolines are known metal chelators and have been explored for neurodegenerative diseases, while 4-aminoquinolines form the basis of famous antimalarials like chloroquine.[4][6]

Section 4: Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Once a novel derivative of 4,6-dichloro-8-iodoquinoline has been synthesized, a crucial first step is to evaluate its biological activity. For oncology applications, a primary screen is the assessment of its cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel quinoline derivative against a human cancer cell line (e.g., MCF-7 breast cancer).

Principle (The Causality): This assay relies on the metabolic activity of living cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after exposure to the test compound.[7]

Methodology:

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound.[7]

  • Incubation:

    • Incubate the treated plate for an additional 48 to 72 hours under the same conditions.[7]

  • MTT Assay:

    • Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Observe the formation of purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals, and gently pipette to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Trustworthiness: A Self-Validating System:

To ensure the reliability and validity of the results, the following controls are mandatory:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells. This control represents 100% cell viability and accounts for any potential effects of the solvent.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin). This confirms that the cell line is responsive to cytotoxic insults and the assay system is working correctly.

  • Blank Control: Wells containing only growth medium (no cells). This is used to subtract the background absorbance of the medium and MTT solution.

Section 5: Safety, Handling, and Storage

As a halogenated heterocyclic compound, 4,6-dichloro-8-iodoquinoline and its derivatives must be handled with appropriate care. The following guidelines are based on safety protocols for structurally related chemicals.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

    • Minimize dust generation and accumulation.[10]

    • Avoid contact with skin, eyes, and clothing.[9] In case of contact, rinse immediately and thoroughly with water.

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly closed container to prevent moisture and air exposure.[1][9]

    • Keep in a cool, dry, and well-ventilated area away from incompatible substances.[9] The recommended storage temperature is 2-8°C.[1]

  • Incompatibilities: Avoid strong oxidizing agents.[9]

Conclusion

4,6-Dichloro-8-iodoquinoline represents more than just a complex chemical name; it is a testament to the power of rational molecular design in modern drug discovery. Its highly functionalized structure, featuring three orthogonally reactive halogen atoms, provides an exceptional platform for the synthesis of diverse compound libraries. This enables medicinal chemists to systematically probe the intricate interactions between small molecules and their biological targets, accelerating the journey from a promising scaffold to a potential clinical candidate. Understanding its physicochemical properties, synthetic rationale, and proper handling is paramount for any research professional seeking to unlock the vast therapeutic potential held within the quinoline core.

References

  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • PubChem. 4,6-Dihydroxyquinoline. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. [Link]

  • SBLCore. SAFETY DATA SHEET - 8-Hydroxyquinoline. [Link]

  • Google Patents.
  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • ResearchGate. Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. [Link]

  • MDPI. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. [Link]

Sources

Exploratory

spectroscopic data of 4,6-Dichloro-8-iodoquinoline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-8-iodoquinoline This document provides a comprehensive theoretical and practical guide to the spectroscopic characterization of 4,6-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-8-iodoquinoline

This document provides a comprehensive theoretical and practical guide to the spectroscopic characterization of 4,6-dichloro-8-iodoquinoline, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Quinolines are a vital class of compounds with a wide range of biological activities, including use as antimalarial and antibacterial agents[1][2]. As such, the unambiguous structural confirmation of novel, highly substituted quinoline derivatives like 4,6-dichloro-8-iodoquinoline is a critical step in research and development.

This guide is structured to provide not only the expected spectral data but also the underlying scientific principles and practical methodologies for its acquisition. By understanding the causality behind the spectral features, researchers can apply these principles to a broader range of complex molecules.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for the unambiguous assignment of spectral signals, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of 4,6-dichloro-8-iodoquinoline is presented below with the standard IUPAC numbering convention for the quinoline ring system.

G cluster_M Molecular Ion Cluster M [C₉H₄³⁵Cl₂¹²⁷IN]⁺• m/z = 325 M2 [C₉H₄³⁵Cl³⁷Cl¹²⁷IN]⁺• m/z = 327 F1 [C₉H₄Cl₂N]⁺ m/z = 198 (base peak) M->F1 - I• M4 [C₉H₄³⁷Cl₂¹²⁷IN]⁺• m/z = 329 F2 [C₉H₃Cl₂N]⁺• m/z = 197 F1->F2 - H• F3 [C₉H₄ClN]⁺• m/z = 163 F1->F3 - Cl•

Caption: Predicted EI-MS fragmentation pathway for 4,6-dichloro-8-iodoquinoline.

Predicted Mass Spectrometry Data

m/z (Monoisotopic) Predicted Relative Intensity Ion Formula Identity
325 Medium [C₉H₄³⁵Cl₂IN]⁺• Molecular Ion (M⁺•)
327 Medium [C₉H₄³⁵Cl³⁷ClIN]⁺• M+2 Isotope Peak
329 Low [C₉H₄³⁷Cl₂IN]⁺• M+4 Isotope Peak
198 High (Base Peak) [C₉H₄³⁵Cl₂N]⁺ [M - I]⁺
200 High [C₉H₄³⁵Cl³⁷ClN]⁺ [M - I]⁺ + 2

| 163 | Medium | [C₉H₄³⁵ClN]⁺• | [M - I - Cl]⁺• |

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight, confirm the elemental formula via isotopic pattern, and analyze fragmentation for structural support.

Methodology (Electron Ionization - GC/MS or Direct Inlet):

  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like dichloromethane or methanol) into the mass spectrometer via a Gas Chromatograph (GC) for separation and purification, or directly via a heated probe (direct inlet).

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Standard 70 eV. This energy is sufficient to cause reproducible ionization and fragmentation.[3]

  • Mass Analysis:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Scan Range: A range such as m/z 40-500 is appropriate to detect the molecular ion and key fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic distribution for chlorine-containing ions with theoretical values to confirm the number of chlorine atoms in each fragment.

Conclusion

The structural elucidation of 4,6-dichloro-8-iodoquinoline relies on a synergistic combination of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of the aromatic system and carbon-halogen bonds. Finally, mass spectrometry provides definitive proof of the molecular weight and elemental composition through its unique molecular ion and isotopic cluster, while the fragmentation pattern corroborates the proposed structure. The protocols and predicted data within this guide serve as a robust framework for the successful characterization of this and other complex halogenated heterocyclic compounds.

References

  • Celal Bayar University Journal of Science. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • PubMed. (n.d.). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201–220. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of compounds 1-8. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Mechanisms. [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

  • MDPI. (2023). The Role of Mass Spectrometry in Hepatocellular Carcinoma Biomarker Discovery. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

Sources

Foundational

A Researcher's Guide to 4,6-Dichloro-8-iodoquinoline: Sourcing, Technical Profile, and Application

This guide provides an in-depth technical overview of 4,6-Dichloro-8-iodoquinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry, drug development, and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4,6-Dichloro-8-iodoquinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will explore its chemical identity, commercial availability, key applications based on its structural class, and a practical protocol for its synthetic elaboration.

Introduction to Halogenated Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Chemical modification of the quinoline ring system allows for the fine-tuning of its pharmacological properties. Halogenation, in particular, is a powerful strategy used by medicinal chemists to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

4,6-Dichloro-8-iodoquinoline belongs to this important class of compounds. Its structure features three distinct halogen atoms at key positions, making it a versatile building block. The chlorine atoms can influence the electronic properties of the ring, while the iodine at the 8-position serves as an excellent synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions. Derivatives of iodo-quinolines have shown promise as antimicrobial and anticancer agents, highlighting the potential of this scaffold in developing novel therapeutics.[2][3]

Commercial Sourcing and Procurement

4,6-Dichloro-8-iodoquinoline is a specialized research chemical and is not as widely available as simpler quinoline derivatives. Researchers must exercise diligence in sourcing this compound, prioritizing suppliers who can provide clear specifications and, ideally, analytical data for batch verification.

Table 1: Commercial Supplier Overview for 4,6-Dichloro-8-iodoquinoline and Related Analogs

SupplierProduct NameCAS NumberMolecular FormulaPurity/SpecificationNotes
BLD Pharm 4,6-Dichloro-8-iodoquinoline1171918-94-7C₉H₄Cl₂INNot specifiedDirect supplier of the target compound. Recommended storage is 2-8°C, sealed and dry.[4]
Sigma-Aldrich 4,6-Dichloro-8-methylquinoline948292-34-0C₁₀H₇Cl₂NAldrichCPRThis is a structural analog. Sigma-Aldrich notes it is for early discovery and does not provide analytical data; the buyer must confirm identity and purity.[5]
ChemScene 6-Iodo-8-nitroquinoline5552-46-5C₉H₅IN₂O₂≥98%An analog demonstrating the availability of other functionalized iodoquinolines.[6]
Chem-Impex 8-Iodoquinoline1006-47-9C₉H₆IN≥ 98% (GC)The parent iodoquinoline, a useful starting material or reference compound.[2]

Procurement Insight: Given the niche status of 4,6-Dichloro-8-iodoquinoline, it is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier. If a CoA is not available, independent analytical verification (e.g., ¹H NMR, LC-MS) upon receipt is a critical step to ensure the identity and purity of the material before its use in experiments.

Physicochemical Profile and Handling

A thorough understanding of a compound's properties is essential for its safe handling and effective use in experimental setups.

  • CAS Number: 1171918-94-7[4]

  • Molecular Formula: C₉H₄Cl₂IN[4]

  • Molecular Weight: 323.95 g/mol [4]

  • Appearance: Typically a solid powder (based on related compounds).[2]

  • Storage: Recommended storage is at 2-8°C under dry conditions.[4] The container should be tightly sealed to prevent moisture absorption and degradation.[7]

Safety and Handling: While a specific Safety Data Sheet (SDS) for 4,6-Dichloro-8-iodoquinoline should be obtained directly from the supplier, data from structurally similar halogenated quinolines indicate a need for caution.

  • Hazards: Compounds in this class may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation or damage.[8][9]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10][11]

  • Handling Precautions: Avoid creating dust. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing.[10][11] Wash hands thoroughly after handling.[8]

Application in Research and Drug Discovery

The true value of 4,6-Dichloro-8-iodoquinoline lies in its potential as a versatile intermediate for creating libraries of novel compounds. The 8-iodo group is particularly amenable to Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkynyl, and amino substituents.

The broader family of 8-hydroxyquinolines, which can be accessed from precursors like this, are known to be excellent metal ion chelating agents.[12] This property is linked to their diverse biological activities, including antifungal, antibacterial, and antitumor effects, as they can disrupt metal-dependent enzymatic processes in pathogens or cancer cells.[13][14][15]

The workflow for utilizing this compound typically involves its derivatization to generate novel chemical entities, which are then screened for biological activity.

G cluster_procurement Phase 1: Procurement & QC cluster_synthesis Phase 2: Synthetic Elaboration cluster_screening Phase 3: Biological Evaluation A Source 4,6-Dichloro-8- iodoquinoline (Supplier) B Perform Incoming QC (LC-MS, NMR) A->B Verify Identity & Purity C Select Cross-Coupling Reaction (e.g., Suzuki) B->C Material Qualified D React with Boronic Acid + Pd Catalyst + Base C->D E Workup & Chromatographic Purification D->E F Characterize Final Compound (NMR, HRMS) E->F Purified Derivative G Perform Biological Assay (e.g., Cytotoxicity Screen) F->G H Analyze Structure-Activity Relationship (SAR) G->H

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of 4,6-Dichloro-8-iodoquinoline

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of polyhalogenated heterocyclic scaffolds is paramount for the efficient design and synthesis of novel mole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of polyhalogenated heterocyclic scaffolds is paramount for the efficient design and synthesis of novel molecular entities. This guide provides a comprehensive technical overview of the reactivity profile of 4,6-dichloro-8-iodoquinoline, a versatile building block with significant potential in the construction of complex molecular architectures. We will delve into the underlying principles governing its selective functionalization and provide actionable insights and protocols for its application in modern synthetic chemistry.

Introduction to 4,6-Dichloro-8-iodoquinoline: A Privileged Scaffold

Quinoline and its derivatives are foundational structures in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties.[1][2] The introduction of multiple halogen atoms onto the quinoline core, as in 4,6-dichloro-8-iodoquinoline, creates a molecule with distinct points of reactivity that can be selectively addressed through various cross-coupling methodologies. This strategic placement of halogens allows for a stepwise and controlled elaboration of the molecular framework, making it an invaluable intermediate in the synthesis of targeted compounds.[3]

The key to unlocking the synthetic potential of 4,6-dichloro-8-iodoquinoline lies in understanding the differential reactivity of the carbon-halogen bonds at the C4, C6, and C8 positions. This guide will explore the chemoselective transformations possible at each of these sites, with a focus on palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[4]

Synthesis of the 4,6-Dichloro-8-iodoquinoline Core

The construction of the 4,6-dichloro-8-iodoquinoline scaffold typically begins with a suitably substituted aniline precursor, followed by cyclization to form the quinoline core, and subsequent halogenation steps. While specific literature for the synthesis of 4,6-dichloro-8-iodoquinoline is not abundant, its preparation can be logically deduced from established methods for analogous polyhalogenated quinolines.[5][6] A plausible synthetic route is outlined below, starting from a commercially available substituted aniline.

A Substituted Aniline B Cyclization (e.g., Skraup or Doebner-von Miller reaction) A->B C Hydroxyquinoline Intermediate B->C D Chlorination (e.g., POCl3) C->D E Dichloroquinoline Intermediate D->E F Iodination (e.g., NIS, I2/HIO3) E->F G 4,6-Dichloro-8-iodoquinoline F->G

Caption: Plausible synthetic workflow for 4,6-dichloro-8-iodoquinoline.

The Reactivity Profile: A Tale of Three Halogens

The synthetic utility of 4,6-dichloro-8-iodoquinoline is dictated by the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for carbon-halogen bonds in such transformations is C-I > C-Br >> C-Cl.[7] This principle forms the basis for the selective functionalization of our target molecule.

  • The C8-Iodo Group: The carbon-iodine bond is the most labile of the three, making the C8 position the primary site for initial functionalization under standard palladium-catalyzed conditions. This high reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[8]

  • The C4-Chloro Group: The chloro group at the C4 position is the second most reactive site. Its reactivity is enhanced by the electronic influence of the adjacent nitrogen atom in the quinoline ring, which makes the C4 position more electrophilic and susceptible to nucleophilic attack and oxidative addition by a palladium(0) catalyst.

  • The C6-Chloro Group: The chloro group at the C6 position is the least reactive of the three. It is situated on the carbocyclic ring of the quinoline and lacks the electronic activation seen at the C4 position. Consequently, more forcing reaction conditions are typically required to induce its participation in cross-coupling reactions.

This hierarchy of reactivity allows for a predictable and stepwise functionalization of the 4,6-dichloro-8-iodoquinoline core, as illustrated below.

cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling C8-I C8-I C4-Cl C4-Cl C8-I->C4-Cl > C6-Cl C6-Cl C4-Cl->C6-Cl >

Caption: Reactivity hierarchy of the halogen substituents.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The selective functionalization of 4,6-dichloro-8-iodoquinoline can be achieved through a variety of palladium-catalyzed cross-coupling reactions. This section provides an in-depth look at three of the most powerful and widely used methods: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[9] For 4,6-dichloro-8-iodoquinoline, this reaction can be performed with high selectivity at the C8 position.

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The selectivity for the C-I bond arises from the lower activation energy for the oxidative addition of the palladium(0) catalyst to the C8-I bond compared to the C-Cl bonds.

A Pd(0)Ln B Oxidative Addition (Selective at C8-I) A->B C Ar-Pd(II)-I(Ln)2 B->C D Transmetalation (R-B(OR)2 + Base) C->D E Ar-Pd(II)-R(Ln)2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (C8-functionalized quinoline) F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol (Exemplary):

ComponentRoleTypical Conditions
Substrate 4,6-Dichloro-8-iodoquinoline1.0 equiv
Boronic Acid/Ester Coupling Partner1.1 - 1.5 equiv
Palladium Catalyst e.g., Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol%
Base e.g., K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equiv
Solvent e.g., Dioxane/H₂O, Toluene, DMF-
Temperature 80 - 110 °C-
Atmosphere Inert (e.g., N₂, Ar)-

Step-by-Step Methodology:

  • To a reaction vessel under an inert atmosphere, add 4,6-dichloro-8-iodoquinoline, the boronic acid or ester, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the required time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Subsequent Suzuki-Miyaura coupling at the C4 and C6 positions would require more forcing conditions, such as higher temperatures and the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands).

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[10][11] This reaction is highly effective for the selective alkynylation of the C8 position of 4,6-dichloro-8-iodoquinoline.

Mechanistic Insights:

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura reaction. The copper cycle facilitates the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. The high reactivity of the C-I bond ensures selective coupling at the C8 position.

cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)Ln B Oxidative Addition (at C8-I) A->B C Ar-Pd(II)-I(Ln)2 B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(Ln)2 D->E F Reductive Elimination E->F G Ar-C≡CR F->G G->A H Cu(I)X I Alkyne Coordination H->I J Cu(I)-acetylide I->J J->D K Base K->J L Terminal Alkyne L->I

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol (Exemplary):

ComponentRoleTypical Conditions
Substrate 4,6-Dichloro-8-iodoquinoline1.0 equiv
Terminal Alkyne Coupling Partner1.2 - 2.0 equiv
Palladium Catalyst e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%
Copper(I) Co-catalyst e.g., CuI2-10 mol%
Base e.g., Et₃N, i-Pr₂NHSolvent or co-solvent
Solvent e.g., THF, DMF-
Temperature Room Temperature to 80 °C-
Atmosphere Inert (e.g., N₂, Ar)-

Step-by-Step Methodology:

  • In a reaction vessel under an inert atmosphere, dissolve 4,6-dichloro-8-iodoquinoline, the palladium catalyst, and the copper(I) co-catalyst in the chosen solvent.

  • Add the amine base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to afford the 8-alkynyl-4,6-dichloroquinoline product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from an aryl halide and an amine.[12][13] Similar to the other cross-coupling reactions, the C8-I bond of 4,6-dichloro-8-iodoquinoline is expected to be the most reactive site for this transformation.

Mechanistic Insights:

The catalytic cycle for the Buchwald-Hartwig amination also begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by coordination of the amine to the palladium(II) complex, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst.

A Pd(0)Ln B Oxidative Addition (at C8-I) A->B C Ar-Pd(II)-I(Ln)2 B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NRR'(Ln)2 D->E F Reductive Elimination E->F G Ar-NRR' F->G G->A

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Exemplary):

ComponentRoleTypical Conditions
Substrate 4,6-Dichloro-8-iodoquinoline1.0 equiv
Amine Coupling Partner1.1 - 1.5 equiv
Palladium Pre-catalyst e.g., Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand e.g., XPhos, SPhos, BINAP2-10 mol%
Base e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃1.5 - 2.5 equiv
Solvent e.g., Toluene, Dioxane-
Temperature 80 - 120 °C-
Atmosphere Inert (e.g., N₂, Ar)-

Step-by-Step Methodology:

  • Charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the solvent, followed by 4,6-dichloro-8-iodoquinoline and the amine.

  • Heat the reaction mixture to the desired temperature and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Materials Science

The ability to selectively and sequentially functionalize the 4,6-dichloro-8-iodoquinoline scaffold opens up a vast chemical space for exploration. In drug discovery, this allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[1] The quinoline core is a well-established pharmacophore, and the introduction of diverse substituents at the C4, C6, and C8 positions can modulate the biological activity of the resulting molecules against a range of targets, including kinases, proteases, and receptors.[14]

In materials science, highly functionalized quinoline derivatives are of interest for their potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic materials. The stepwise introduction of different aromatic and heteroaromatic groups via cross-coupling reactions allows for the fine-tuning of the photophysical and electronic properties of these molecules.

Conclusion

4,6-Dichloro-8-iodoquinoline is a highly versatile and synthetically valuable building block. Its reactivity profile is governed by the differential lability of its three carbon-halogen bonds, with the C8-I bond being the most reactive, followed by the C4-Cl bond, and finally the C6-Cl bond. This predictable reactivity allows for the selective and stepwise functionalization of the quinoline core using a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. A thorough understanding of these principles and the application of the appropriate reaction conditions empowers chemists to harness the full potential of this scaffold in the design and synthesis of novel compounds for a wide range of applications.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2014). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Palladium catalyzed regioselective distal C (sp2)–H functionalization. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. (2018). RosDok. Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved January 26, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 26, 2026, from [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 26, 2026, from [Link]

  • One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]

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  • Rhodium(III)‐Catalyzed Cross‐Coupling of Sulfoxonium Ylides with Quinoline‐8‐carboxaldehydes for Synthesis of Quinoline‐1,3‐diketones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. Retrieved January 26, 2026, from [Link]

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Foundational

Halogenated Quinoline Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The introduction of halogen atoms onto this privileged structure profoundly modulates its physicochemical and pharmacological properties, leading to a vast and diverse class of molecules known as halogenated quinoline derivatives. These derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including potent anticancer, antimicrobial, antifungal, antimalarial, and neuroprotective effects.[4][5][6][7] This in-depth technical guide provides a comprehensive overview of halogenated quinoline derivatives for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for their preparation, explores their diverse biological activities with a focus on structure-activity relationships (SAR), and elucidates their mechanisms of action. Furthermore, this guide presents detailed experimental protocols and data visualization to facilitate the practical application of this knowledge in a laboratory setting.

Introduction: The Quinoline Scaffold and the Impact of Halogenation

Quinoline, with the chemical formula C₉H₇N, is a versatile heterocyclic compound that serves as a fundamental building block in the design and synthesis of new drugs.[1] Its derivatives are present in various natural products, most notably alkaloids, and have been successfully developed into a range of FDA-approved medications.[1][4] The functionalization of the quinoline ring at its various positions allows for the fine-tuning of its biological activity.[1]

The introduction of halogens (fluorine, chlorine, bromine, and iodine) is a common and effective strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. Halogenation can influence a molecule's:

  • Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of metabolism and prolonging the drug's half-life.

  • Binding Affinity: Introducing new points of interaction with biological targets through halogen bonding.

  • Electronic Properties: Modifying the acidity or basicity of nearby functional groups.

In the context of the quinoline scaffold, halogen substitution has been shown to be a critical determinant of biological activity, often leading to enhanced potency and selectivity.[4]

Synthetic Strategies for Halogenated Quinoline Derivatives

The synthesis of functionalized quinoline derivatives has been an area of intense research, leading to the development of both classical and modern synthetic methodologies.[1] These methods provide access to a wide array of halogenated quinolines with diverse substitution patterns.

Classical Synthetic Routes

Several named reactions have been traditionally employed for the construction of the quinoline core, which can then be subjected to halogenation or utilize halogenated starting materials.

  • Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters. By using halogenated anilines or β-ketoesters, halogenated quinolones can be prepared.

  • Vilsmeier-Haack Reaction: This reaction is useful for the formylation of activated aromatic compounds and has been applied to the synthesis of quinoline-carbaldehyde derivatives, which can be further modified.[1]

  • Gould-Jacobs Reaction: This reaction between an aniline and an ethoxymethylenemalonic ester derivative is a versatile method for synthesizing 4-hydroxyquinolines, which can subsequently be halogenated.[8]

Modern and Greener Synthetic Approaches

In recent years, there has been a shift towards more efficient and environmentally friendly synthetic methods.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of quinoline derivatives.[1][9]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and lead to higher yields.[1][9]

  • Transition Metal-Catalyzed Reactions: Catalytic methods, including those employing copper nanoparticles, offer efficient ways to construct the quinoline scaffold.[1]

  • Photocatalytic Synthesis: The use of light to drive chemical reactions represents a green and sustainable approach to quinoline synthesis.[9][10]

Representative Synthetic Protocol: Synthesis of a 7-Chloro-4-morpholinoquinoline Derivative

This protocol outlines a three-step synthesis of a halogenated quinoline derivative with potential biological activity.

Step 1: N-Oxidation of 4,7-Dichloroquinoline

  • Dissolve 4,7-dichloroquinoline in a suitable solvent such as chloroform or dichloromethane.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent like sodium thiosulfate solution.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,7-dichloroquinoline N-oxide.

Step 2: C2-Amide Formation

  • To a solution of the N-oxide in a suitable solvent, add a cyanide source (e.g., trimethylsilyl cyanide) and an acylating agent (e.g., benzoyl chloride).

  • Heat the reaction mixture under reflux for several hours.

  • After completion, cool the mixture and purify the product by column chromatography to yield N-(4,7-dichloroquinolin-2-yl)benzamide.

Step 3: C4-SNAr Reaction with Morpholine

  • Dissolve the N-(4,7-dichloroquinolin-2-yl)benzamide in a polar aprotic solvent like dimethylformamide (DMF).

  • Add morpholine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.[11]

Biological Activities of Halogenated Quinoline Derivatives

Halogenated quinolines exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.[6][7]

Anticancer Activity

Numerous halogenated quinoline derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[2]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a large, bulky alkoxy substituent at the 7-position can be beneficial for antiproliferative activity.[12]

  • An amino side chain at the 4-position often enhances the anticancer potency.[12]

  • The length of the alkylamino side chain is crucial, with two methylene units often being optimal.[12]

  • Halogen substitution on a benzyloxy group at the 7-position has been shown to be a key feature for potent anticancer activity.[12]

anticancer_sar

Antimicrobial and Antifungal Activities

Halogenated quinolines are potent inhibitors of various bacterial and fungal pathogens. The presence of chlorine and fluorine atoms, in particular, has been shown to significantly enhance antimicrobial properties.[4]

Structure-Activity Relationship (SAR) Insights:

  • Chlorine substitution on the quinoline ring or on a phenyl substituent generally leads to improved antimicrobial activity.[4]

  • The presence of a fluorine atom on the quinoline skeleton can further contribute to enhanced antimicrobial effects.[4]

  • For some derivatives, bromine substitution can have differential effects on Gram-positive and Gram-negative bacteria.[4]

  • The nature and position of the halogen substituent can influence the activity against specific bacterial strains. For example, 5-chloro and 5,7-dibromo substituents have been shown to enhance activity against K. pneumoniae.[4]

Antimalarial Activity

The quinoline scaffold is central to many antimalarial drugs, including chloroquine and mefloquine.[2] Halogenated derivatives continue to be explored as potential new treatments for malaria, especially in light of growing drug resistance.

Neuroprotective Activity

Recent studies have highlighted the potential of halogenated quinoline derivatives as inhibitors of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's disease.[13] Certain derivatives have shown superior binding affinities to MAO-A and MAO-B compared to reference drugs.[13]

Mechanisms of Action

The diverse biological activities of halogenated quinoline derivatives are a result of their interaction with various cellular targets and pathways.

Anticancer Mechanisms
  • Induction of Apoptosis: Some halogenated quinolines can trigger programmed cell death in cancer cells. For instance, certain derivatives activate the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax.[12]

  • Enzyme Inhibition: Halogenated 8-hydroxyquinolines can act as chelators for metal ions, thereby inhibiting the activity of iron-dependent enzymes that are crucial for cancer cell proliferation.[5]

  • DNA Intercalation: The planar quinoline ring system can intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to cell death.

apoptosis_pathway

Antimicrobial Mechanisms

The antimicrobial action of halogenated quinolines is often multifactorial and can involve:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This is a well-established mechanism for quinolone antibiotics.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many halogenated quinolines allows them to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents.

  • Metal Ion Chelation: Similar to their anticancer effects, chelation of essential metal ions can disrupt critical enzymatic processes in bacteria.

Neuroprotective Mechanisms

The neuroprotective effects of certain halogenated quinolines are primarily attributed to their ability to inhibit MAO enzymes.[13] MAO-A and MAO-B are involved in the metabolism of neurotransmitters, and their inhibition can help to restore neurotransmitter balance in the brain.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro anticancer activity of a series of halogenated quinoline derivatives against a panel of human cancer cell lines.

Compound IDR (Substitution at position 7)Cell Line 1 IC₅₀ (µM)Cell Line 2 IC₅₀ (µM)Cell Line 3 IC₅₀ (µM)
10a -OCH₃5.27.86.5
10b -OCH₂Ph2.13.42.9
10g -OCH₂(4-F-Ph)<1.0<1.0<1.0
10h -OCH₂(4-Cl-Ph)1.52.11.8

Data adapted from a representative study on anticancer quinoline derivatives.[12]

Conclusion and Future Perspectives

Halogenated quinoline derivatives represent a rich and versatile class of compounds with immense therapeutic potential. The strategic incorporation of halogens onto the quinoline scaffold has proven to be a highly effective approach for modulating their biological activity, leading to the discovery of potent anticancer, antimicrobial, and neuroprotective agents. The continued exploration of novel synthetic methodologies, including green chemistry approaches, will undoubtedly expand the accessible chemical space of these derivatives.

Future research in this field should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of novel halogenated quinolines to better understand their mechanisms of action.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds to improve their drug-likeness.

  • Combating Drug Resistance: Designing and synthesizing new halogenated quinolines that can overcome existing mechanisms of resistance in cancer and infectious diseases.

  • Development of Hybrid Molecules: Combining the halogenated quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[1][4]

The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for novel and effective therapies derived from the remarkable halogenated quinoline scaffold.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2025). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). Organometallics. Retrieved January 26, 2026, from [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026). Organic Letters. Retrieved January 26, 2026, from [Link]

  • An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. (2026). International Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). European Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Biological activities of quinoline derivatives. (2009). Mini-Reviews in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • The halogenated 8 hydroxyquinolines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. (2024). International Journal for Parasitology: Drugs and Drug Resistance. Retrieved January 26, 2026, from [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. (2025). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]

  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. (2018). European Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 26, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved January 26, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4,6-Dichloro-8-iodoquinoline

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, in-depth guide for the multi-step synthesis of 4,6-dichloro-8-iodoquinoline, a valuable halogenated quinoline intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 4,6-dichloro-8-iodoquinoline, a valuable halogenated quinoline intermediate for research and development in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals, offering a logical workflow grounded in established chemical principles. The synthesis proceeds via the key intermediate, 8-amino-4,6-dichloroquinoline, which is subsequently converted to the target molecule through a Sandmeyer reaction. This guide emphasizes the causality behind experimental choices, provides robust, self-validating protocols, and includes critical safety and characterization information.

Introduction and Strategic Overview

Halogenated quinolines are a cornerstone of many pharmacologically active compounds and functional materials. The specific substitution pattern of chlorine and iodine atoms on the quinoline scaffold provides unique electronic properties and multiple points for further chemical modification, such as cross-coupling reactions. 4,6-Dichloro-8-iodoquinoline is a particularly useful building block, combining the reactivity of an iodo-group at the C-8 position with the modulating effects of chloro-substituents at C-4 and C-6.

The synthetic strategy outlined herein is a three-stage process designed for reliability and scalability in a standard laboratory setting.

The core synthetic pathway is as follows:

  • Reduction: Conversion of commercially available 4,7-dichloro-8-nitroquinoline to 4,7-dichloro-8-aminoquinoline.

  • Diazotization: Transformation of the 8-amino group into a reactive diazonium salt.

  • Iodination: Displacement of the diazonium group with iodine via a Sandmeyer-type reaction to yield the final product.

This approach was selected for its reliance on well-documented and high-yielding transformations, ensuring a trustworthy and reproducible protocol.

Synthetic_Workflow cluster_0 Stage 1: Reduction cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Iodination A 4,7-Dichloro-8-nitroquinoline B 8-Amino-4,6-dichloroquinoline A->B  Fe / Acetic Acid   C Aryl Diazonium Salt Intermediate B->C  NaNO₂ / H₂SO₄ (aq)  0-5 °C   D 4,6-Dichloro-8-iodoquinoline (Target Molecule) C->D  KI (aq)  

Figure 1. High-level overview of the synthetic workflow from the nitro-precursor to the final iodo-product.

Materials and Reagents

Accurate quantification and quality of reagents are paramount for reaction success. The following table summarizes the necessary materials for the synthesis.

Reagent/MaterialGradeSupplier RecommendationPurpose
4,7-Dichloro-8-nitroquinoline≥98% PuritySigma-Aldrich, Alfa AesarStarting Material
Iron powder (Fe), 325 meshReagent GradeMajor Chemical SupplierReducing Agent for Nitro Group
Acetic Acid, GlacialACS GradeFisher ScientificSolvent/Acid Catalyst for Reduction
Sodium Nitrite (NaNO₂)ACS Grade, ≥97%VWR, Sigma-AldrichDiazotizing Agent
Sulfuric Acid (H₂SO₄), ConcentratedACS Grade, 95-98%Major Chemical SupplierAcidic medium for Diazotization
Potassium Iodide (KI)ACS Grade, ≥99%Major Chemical SupplierIodine Source for Sandmeyer Reaction
Dichloromethane (DCM)HPLC GradeMajor Chemical SupplierExtraction Solvent
Ethyl Acetate (EtOAc)HPLC GradeMajor Chemical SupplierExtraction & Chromatography Solvent
HexanesHPLC GradeMajor Chemical SupplierChromatography Solvent
Sodium Bicarbonate (NaHCO₃)Reagent GradeMajor Chemical SupplierNeutralizing Agent (Aqueous Solution)
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeMajor Chemical SupplierQuenching Agent for Excess Iodine
Magnesium Sulfate (MgSO₄), AnhydrousReagent GradeMajor Chemical SupplierDrying Agent
Silica Gel60 Å, 230-400 meshSorbent TechnologiesStationary Phase for Column Chromatography
TLC Plates, Silica Gel 60 F₂₅₄-MilliporeSigmaReaction Monitoring

Detailed Experimental Protocols

Safety First: This synthesis involves strong acids, potentially unstable intermediates (diazonium salts), and halogenated organic compounds. Always perform these reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part 1: Synthesis of 8-Amino-4,6-dichloroquinoline

Principle: This step involves the chemical reduction of an aromatic nitro group to a primary amine. While various reducing agents exist, the use of iron powder in an acidic medium is a classic, cost-effective, and reliable method that avoids the need for high-pressure hydrogenation.[1] The acidic environment protonates the nitro group, facilitating its reduction by metallic iron.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloro-8-nitroquinoline (5.00 g, 20.6 mmol).

  • Solvent Addition: Add 90 mL of 50% aqueous acetic acid to the flask. Stir the mixture to form a suspension.

  • Heating and Reagent Addition: Place the flask in an oil bath preheated to 90 °C. Once the internal temperature stabilizes, add iron powder (3.45 g, 61.8 mmol, 3.0 equivalents) portion-wise over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exotherm of the reaction and prevent vigorous foaming.

  • Reaction: Maintain the reaction mixture at 90 °C with vigorous stirring for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then dilute it with 100 mL of deionized water. This will precipitate the crude product. b. Filter the resulting precipitate through a Büchner funnel. c. Transfer the solid to a beaker and neutralize the residual acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. d. Extract the product from the aqueous slurry using dichloromethane (3 x 75 mL). e. Combine the organic extracts and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting yellow powder can be recrystallized from ethanol to yield pale yellow, needle-like crystals of 8-amino-4,6-dichloroquinoline.[1] Expected yield: 80-90%.

Part 2: Synthesis of 4,6-Dichloro-8-iodoquinoline

Principle: This transformation is a classic Sandmeyer reaction, a powerful method for converting aromatic primary amines into a wide range of functional groups.[2][3] The reaction proceeds in two critical stages:

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form an aryl diazonium salt.[4] Low temperature is essential as diazonium salts are thermally unstable and can decompose violently at higher temperatures.

  • Iodination: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion displaces the dinitrogen gas (N₂), a highly stable leaving group, to form the aryl iodide. Unlike Sandmeyer reactions that form aryl chlorides or bromides, the iodination step does not typically require a copper(I) catalyst.[2]

Sandmeyer_Mechanism cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination Ar-NH2 8-Amino-4,6-dichloroquinoline Ar-N2+ Aryl Diazonium Salt (Ar-N₂⁺) Ar-NH2->Ar-N2+ + HONO, H⁺ HNO2 HONO (from NaNO₂ + H₂SO₄) Ar-I 4,6-Dichloro-8-iodoquinoline (Ar-I) Ar-N2+->Ar-I + I⁻ N2_gas N₂ (gas) KI Potassium Iodide (KI) Ar-I->N2_gas + N₂ (leaving group)

Figure 2. Simplified mechanism of the Sandmeyer reaction for iodination.

Procedure:

  • Diazotization Setup: a. In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 8-amino-4,6-dichloroquinoline (4.00 g, 18.8 mmol) in 50 mL of 10% aqueous sulfuric acid. b. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Diazotization Reaction: a. Prepare a solution of sodium nitrite (1.43 g, 20.7 mmol, 1.1 equivalents) in 15 mL of cold deionized water. b. Add the sodium nitrite solution dropwise to the stirred quinoline solution via the dropping funnel over 30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. c. After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

  • Iodination Reaction: a. In a separate 500 mL beaker, prepare a solution of potassium iodide (6.24 g, 37.6 mmol, 2.0 equivalents) in 50 mL of deionized water. b. Slowly and carefully add the cold diazonium salt solution from step 2c to the potassium iodide solution with vigorous stirring.

    • Causality Note: This addition order (diazonium to iodide) is important for safety and yield. A vigorous evolution of nitrogen gas will be observed. Allow the gas to evolve completely before proceeding. c. Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. A dark precipitate should be present. b. To quench any excess iodine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark iodine color disappears from the solution. c. Extract the product with ethyl acetate (3 x 80 mL). d. Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). e. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: a. The crude product will be a dark solid. Purify it using flash column chromatography on silica gel. b. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. c. Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield 4,6-dichloro-8-iodoquinoline as a solid. Expected yield: 65-75%.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the final product.

References

  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. Available at: [Link]

  • Organic Syntheses Procedure. 4,7-dichloroquinoline. Available at: [Link]

  • Google Patents. CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method.
  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • Google Patents. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • PubMed. 8-Iodo-quinolinium chloride dihydrate. Available at: [Link]

  • Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available at: [Link]

  • ResearchGate. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF. Available at: [Link]

  • University of Rochester. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

  • YouTube. Sandmeyer Reaction. Available at: [Link]

  • Chaing Mai University. SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Available at: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions on the 4-Position of 4,6-Dichloro-8-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of nucleophilic substitution reactions targeting the 4-position of 4,6...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of nucleophilic substitution reactions targeting the 4-position of 4,6-dichloro-8-iodoquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it is crucial for the development of novel therapeutic agents. These protocols and insights are designed to be a valuable resource for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of 4-Substituted Quinolines

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antimalarials to anticancer agents. The electronic properties of the quinoline nucleus, particularly the electron-deficient nature of the C4 position, make it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a diverse array of functional groups, which is a key strategy in tuning the pharmacological profile of a lead compound.

The substrate, 4,6-dichloro-8-iodoquinoline, offers three potential sites for modification. However, the chlorine atom at the 4-position is the most susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the ring nitrogen. This inherent regioselectivity provides a reliable handle for selective functionalization. The chlorine at the 6-position is less reactive towards SNAr, and the iodine at the 8-position is more suited for metal-catalyzed cross-coupling reactions. Understanding and exploiting this differential reactivity is fundamental to the efficient synthesis of complex quinoline derivatives.

Mechanistic Overview: The SNAr Pathway

The nucleophilic aromatic substitution at the 4-position of a chloroquinoline proceeds through a well-established two-step addition-elimination mechanism.[1][2][3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon at the 4-position. This step disrupts the aromaticity of the quinoline ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

The overall rate of the SNAr reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent and any catalysts used.

Diagram of the General SNAr Mechanism

SNAr_Mechanism Substrate 4,6-Dichloro-8-iodoquinoline Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product 4-Substituted-6-chloro-8-iodoquinoline Intermediate->Product - Cl- Leaving_Group HCl

Caption: General workflow of the SNAr reaction on 4,6-dichloro-8-iodoquinoline.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing nucleophilic substitution reactions on 4,6-dichloro-8-iodoquinoline with various classes of nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines (Conventional Heating)

This protocol describes a general procedure for the synthesis of 4-amino-6-chloro-8-iodoquinolines, which are valuable precursors for many biologically active molecules.[1][2][4]

Materials:

  • 4,6-dichloro-8-iodoquinoline

  • Primary or secondary amine (e.g., butylamine, piperidine, aniline)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-8-iodoquinoline (1.0 eq).

  • Add the primary or secondary amine (1.2 - 2.0 eq) and DIPEA or TEA (2.0 eq).

  • Add anhydrous DMF or n-butanol to achieve a substrate concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 120-150 °C and stir for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Amine and Base: An excess of the amine nucleophile is often used to drive the reaction to completion. The added base (DIPEA or TEA) is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and the quinoline nitrogen.

  • High Temperature: High temperatures are generally required to overcome the activation energy of the nucleophilic attack on the aromatic ring.[1][2]

  • Solvent Choice: Polar aprotic solvents like DMF are effective at solvating the ionic intermediate (Meisenheimer complex), thereby stabilizing it and accelerating the reaction. Alcohols like n-butanol can also serve as effective solvents and can participate in hydrogen bonding.

Table 1: Representative Reaction Conditions for Amination

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
n-ButylamineDIPEADMF1302475-85
PiperidineTEAn-Butanol1201880-90
AnilineK₂CO₃DMAc1503660-70
Protocol 2: Thiolation with Alkyl and Aryl Thiols

This protocol outlines the synthesis of 4-thioether-substituted quinolines, a class of compounds with interesting biological activities.

Materials:

  • 4,6-dichloro-8-iodoquinoline

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.5 eq) in anhydrous DMSO or THF.

  • Add K₂CO₃ (2.0 eq) or NaH (1.2 eq, portion-wise at 0 °C) to the solution to generate the thiolate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4,6-dichloro-8-iodoquinoline (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Trustworthiness of the Protocol:

This protocol is self-validating through the careful monitoring of the reaction by TLC. The appearance of a new, less polar spot and the disappearance of the starting material spot indicate a successful reaction. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Alternative Methodologies: Enhancing Reaction Efficiency

While conventional heating is a reliable method, other techniques can offer significant advantages in terms of reaction time and yield.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes. The sealed-vessel conditions also allow for higher temperatures and pressures, often leading to cleaner reactions and improved yields.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For less reactive amines or when milder conditions are required, a palladium-catalyzed cross-coupling reaction can be an effective alternative.[5][6] This method typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) in a solvent like toluene or dioxane.

Diagram of Key Reaction Pathways

Reaction_Pathways cluster_Amination Amination cluster_Thiolation Thiolation Start 4,6-Dichloro-8-iodoquinoline Conventional_Heating Conventional Heating (High Temp, Long Time) Start->Conventional_Heating Microwave Microwave Irradiation (Rapid, High Yield) Start->Microwave Buchwald_Hartwig Buchwald-Hartwig (Milder Conditions) Start->Buchwald_Hartwig Thiol_Conventional Conventional Heating (Base-mediated) Start->Thiol_Conventional Product_Amine 4-Amino-6-chloro-8-iodoquinoline Conventional_Heating->Product_Amine Microwave->Product_Amine Buchwald_Hartwig->Product_Amine Product_Thiol 4-Thioether-6-chloro-8-iodoquinoline Thiol_Conventional->Product_Thiol

Caption: Key synthetic routes for the functionalization of 4,6-dichloro-8-iodoquinoline.

Conclusion and Future Perspectives

The selective nucleophilic substitution at the 4-position of 4,6-dichloro-8-iodoquinoline is a robust and versatile strategy for the synthesis of a wide range of functionalized quinoline derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the application of these building blocks in the synthesis of novel drug candidates with improved efficacy and safety profiles.

References

  • A comprehensive review of synthetic strategies for 4-aminoquinolines. Frontiers in Chemistry. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

  • SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Haloselectivity of Heterocycles. Baran Lab. [Link]

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Method

Application Notes and Protocols: Antimicrobial Activity Screening of 4,6-Dichloro-8-iodoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Halogenated Quinolines in Combating Antimicrobial Resistance The relentless rise of antimicrobial resistance (AMR) constitutes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Halogenated Quinolines in Combating Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Quinoline scaffolds have long been a cornerstone in medicinal chemistry, yielding compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[2] The strategic incorporation of halogens into the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced antimicrobial potency. This document provides a detailed guide for the comprehensive screening of the antimicrobial activity of a specific class of halogenated quinolines: 4,6-dichloro-8-iodoquinoline and its analogs.

The rationale for investigating these particular analogs lies in the potential synergistic effects of multiple halogen substitutions at key positions of the quinoline ring. Chlorine and iodine, with their distinct electronic and steric properties, can influence the compound's ability to interact with microbial targets, penetrate cell membranes, and evade resistance mechanisms. The primary mechanism of action for many quinolone antibiotics involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3][4][5][6] By converting these enzymes into toxic agents that fragment the bacterial chromosome, quinolones effectively induce cell death.[4][5] This guide will equip researchers with the necessary protocols to rigorously evaluate the antimicrobial efficacy of novel 4,6-dichloro-8-iodoquinoline analogs, a critical step in the journey toward identifying new drug candidates to combat infectious diseases.

Synthesis of 4,6-Dichloro-8-iodoquinoline Analogs

While a detailed synthetic protocol is beyond the scope of this application note, a general overview of the synthetic strategy is pertinent. The synthesis of the core 4,6-dichloro-8-iodoquinoline structure can be approached through multi-step synthetic pathways. Typically, this involves the construction of the quinoline ring system from appropriately substituted anilines and subsequent halogenation steps. For instance, a common route may involve the cyclization of a substituted aniline derivative, followed by chlorination and iodination reactions to introduce the desired halogens at positions 4, 6, and 8.[7][8] Modifications to this core structure to create a library of analogs can be achieved by introducing various substituents at other positions of the quinoline ring, allowing for the exploration of structure-activity relationships (SAR).

PART 1: Core Experimental Protocols

A systematic and standardized approach is crucial for obtaining reliable and reproducible data in antimicrobial susceptibility testing. The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in this field.[9][10][11]

Preparation of Materials and Reagents

1.1.1 Test Compounds:

  • Synthesize and purify 4,6-dichloro-8-iodoquinoline and its analogs.

  • Characterize the compounds using standard analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC) to ensure purity.

  • Prepare stock solutions of each test compound, typically in dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). Store these solutions at -20°C.

1.1.2 Microbial Strains: A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603).

  • Fungal strains (optional): Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).

1.1.3 Culture Media and Reagents:

  • For bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • For fungi: RPMI-1640 medium with L-glutamine and buffered with MOPS, Sabouraud Dextrose Agar (SDA).

  • 0.85% sterile saline.

  • 0.5 McFarland turbidity standard.

  • Sterile 96-well microtiter plates.

  • Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[14]

    • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Test Plates:

    • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the negative control).

    • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[15] This can be assessed visually or with a microplate reader.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method that provides a preliminary assessment of the antimicrobial activity of a compound.[16][17]

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described for the broth microdilution assay (0.5 McFarland standard).

    • Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate with the inoculum.

  • Disk Application:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the 4,6-dichloro-8-iodoquinoline analog.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a standard antibiotic disk as a positive control and a blank disk (impregnated with the solvent used to dissolve the compound) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Zones of Inhibition:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).[18] The absence of a zone of inhibition indicates resistance to the compound.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[19][20]

Protocol:

  • Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate these aliquots onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the initial colonies survive).[19]

PART 2: Data Analysis and Interpretation

Data Presentation

Organize the collected data into clear and concise tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of 4,6-Dichloro-8-iodoquinoline Analogs (µg/mL)

CompoundS. aureusE. faecalisE. coliP. aeruginosaK. pneumoniaeC. albicans
Analog 1
Analog 2
Analog 3
Control Drug

Table 2: Zone of Inhibition Diameters (mm) for 4,6-Dichloro-8-iodoquinoline Analogs

CompoundS. aureusE. faecalisE. coliP. aeruginosaK. pneumoniae
Analog 1
Analog 2
Analog 3
Control Drug

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 4,6-Dichloro-8-iodoquinoline Analogs (µg/mL)

| Compound | S. aureus | E. faecalis | E. coli | P. aeruginosa | K. pneumoniae | C. albicans | | :--- | :---: | :---: | :---: | :---: | :---: | | Analog 1 | | | | | | | | Analog 2 | | | | | | | | Analog 3 | | | | | | | | Control Drug | | | | | | |

Interpretation of Results
  • MIC Values: Lower MIC values indicate greater potency of the compound against the specific microorganism.

  • Zones of Inhibition: Larger zones of inhibition generally correlate with higher antimicrobial activity. However, this is a qualitative measure and can be influenced by factors such as the diffusion rate of the compound in the agar.

  • MBC/MFC Values: The ratio of MBC/MFC to MIC can provide insights into whether a compound is bactericidal/fungicidal or bacteriostatic/fungistatic. A ratio of ≤ 4 is generally considered indicative of bactericidal/fungicidal activity.

PART 3: Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for proper execution and interpretation.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis synthesis Synthesis & Purification of Analogs mic Broth Microdilution (MIC Determination) synthesis->mic disk Disk Diffusion (Zone of Inhibition) synthesis->disk media Preparation of Media & Reagents media->mic media->disk mbc MBC/MFC Determination media->mbc inoculum Inoculum Preparation (0.5 McFarland) inoculum->mic inoculum->disk mic->mbc data Data Collection (MIC, Zone Diameter, MBC/MFC) mic->data disk->data mbc->data interpretation Interpretation & SAR Analysis data->interpretation

Caption: Workflow for antimicrobial screening of quinoline analogs.

PART 4: Mechanistic Insights

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with DNA replication.[5]

Quinolone_Mechanism cluster_cell Bacterial Cell quinoline 4,6-Dichloro-8-iodoquinoline Analog entry Cellular Uptake quinoline->entry gyrase DNA Gyrase entry->gyrase Inhibition topoisomerase Topoisomerase IV entry->topoisomerase Inhibition complex_gyrase Ternary Complex (Gyrase-DNA-Quinolone) gyrase->complex_gyrase complex_topo Ternary Complex (Topo IV-DNA-Quinolone) topoisomerase->complex_topo dna Bacterial DNA dna->complex_gyrase dna->complex_topo fragmentation DNA Fragmentation complex_gyrase->fragmentation complex_topo->fragmentation death Cell Death fragmentation->death

Caption: Proposed mechanism of action for quinoline antimicrobials.

Conclusion

This application note provides a comprehensive framework for the antimicrobial screening of 4,6-dichloro-8-iodoquinoline analogs. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising new antimicrobial agents. The systematic evaluation of these novel halogenated quinolines holds significant potential for the discovery of lead compounds that can be further developed to address the critical challenge of antimicrobial resistance. The subsequent steps in the drug discovery pipeline would involve cytotoxicity testing, in vivo efficacy studies, and further optimization of the lead compounds to enhance their pharmacological profiles.

References

  • ResearchGate. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Available at: [Link]

  • PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Available at: [Link]

  • MDPI. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. Available at: [Link]

  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link]

  • Open Access Journals. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • YouTube. (2022). Mechanism of action of quinolone antibiotics. Available at: [Link]

  • Google Patents. (2013). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • ACS Publications. (2014). Mechanism of Quinolone Action and Resistance. Available at: [Link]

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  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

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  • Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Semantic Scholar. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • National Institutes of Health. (2009). Mechanism of action of and resistance to quinolones. Available at: [Link]

  • National Institutes of Health. (2023). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

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  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

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Application

Application Notes and Protocols for the Functionalization of the 8-Iodo Position of 4,6-Dichloroquinoline

Introduction: The Strategic Importance of the 4,6-Dichloro-8-Iodoquinoline Scaffold The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4,6-Dichloro-8-Iodoquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1] Functionalized quinolines are integral components of anticancer, antimalarial, and antimicrobial drugs.[1][2] The 4,6-dichloro-8-iodoquinoline scaffold represents a versatile building block for the synthesis of novel molecular entities. The presence of three distinct halogen atoms at the C4, C6, and C8 positions allows for programmed and regioselective functionalization, making it an attractive starting material for creating diverse chemical libraries for drug discovery and other applications.[3]

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the selective modification of polyhalogenated aromatic systems.[1][4] The significantly weaker C-I bond at the 8-position compared to the C-Cl bonds at the 4- and 6-positions of the quinoline ring allows for chemoselective functionalization at the C8 position under carefully controlled conditions. This application note provides a comprehensive guide to the strategic functionalization of the 8-iodo position of 4,6-dichloroquinoline, focusing on three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Synthesis of the 4,6-Dichloro-8-Iodoquinoline Scaffold

A plausible synthetic route to 4,6-dichloro-8-iodoquinoline, while not explicitly detailed in the immediate literature, can be extrapolated from established quinoline synthesis methodologies. One common approach involves the Skraup synthesis or a modified version thereof, starting from a suitably substituted aniline. A potential pathway could involve the cyclization of a dichlorinated aniline precursor followed by a regioselective iodination step. Alternatively, a multi-step sequence starting from a commercially available quinoline derivative could be employed, involving chlorination and iodination steps. For instance, a process analogous to the chlorination of 8-hydroxyquinoline in the presence of an iodine catalyst could be adapted, followed by further transformations to yield the desired 4,6-dichloro-8-iodoquinoline.[5]

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[6][7][8] In the context of 4,6-dichloro-8-iodoquinoline, the selective coupling at the 8-position is highly favored due to the higher reactivity of the C-I bond.[1]

Reaction Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield. Sterically hindered and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[7]

Suzuki_Miyaura_Mechanism 4,6-Dichloro-8-Iodoquinoline 4,6-Dichloro-8-Iodoquinoline Oxidative Addition Oxidative Addition 4,6-Dichloro-8-Iodoquinoline->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 R-B(OH)2 Base Base R-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 8-Aryl-4,6-dichloroquinoline 8-Aryl-4,6-dichloroquinoline Reductive Elimination->8-Aryl-4,6-dichloroquinoline

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4,6-dichloro-8-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Critical Parameters for Selectivity
  • Catalyst and Ligand: Pd(PPh₃)₄ is a common choice, but other catalyst systems with ligands like SPhos or XPhos may offer improved reactivity and selectivity.

  • Base: The choice of base can significantly influence the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

  • Solvent: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

  • Temperature: Lower reaction temperatures can enhance selectivity for the C-I bond activation over the C-Cl bonds.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9075-95[9]
Pd₂(dba)₃SPhosK₃PO₄Dioxane10080-98[10]

Table 1: Representative conditions for Suzuki-Miyaura coupling on halo-substituted heterocycles.

Part 2: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[11][12][13] This reaction is highly effective for the selective functionalization of the 8-iodo position of 4,6-dichloroquinoline.

Reaction Mechanism and Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[11] In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[13]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR 8-Alkynyl-4,6- dichloroquinoline Reductive_Elimination->Ar-C≡CR Ar-I 4,6-Dichloro-8- Iodoquinoline Ar-I->Oxidative_Addition R-C≡CH Terminal Alkyne Base Base R-C≡CH->Base Cu-C≡CR Copper(I) Acetylide Base->Cu-C≡CR Cu(I) Cu(I) Cu(I)->Cu-C≡CR Cu-C≡CR->Transmetalation

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reagent Preparation: To a Schlenk tube under an inert atmosphere, add 4,6-dichloro-8-iodoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Critical Parameters for Selectivity
  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard. Copper-free Sonogashira protocols exist but may require more specialized ligands and conditions.[12][14]

  • Base: An amine base is crucial for the deprotonation of the terminal alkyne. Triethylamine and diisopropylamine are commonly used.

  • Solvent: Aprotic polar solvents like THF and DMF are generally effective.

  • Temperature: The reaction is often performed at or slightly above room temperature, which helps to ensure selectivity for the C-I bond.

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5080-95[11]
Pd(OAc)₂CuIi-Pr₂NHDMF6075-90[15]

Table 2: Typical conditions for Sonogashira coupling on halo-substituted heterocycles.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[16][17][18] This reaction provides a powerful tool for introducing a wide range of nitrogen-containing functional groups at the 8-position of 4,6-dichloroquinoline.

Reaction Mechanism and Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[19] Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the oxidative addition and the reductive elimination steps.[20]

Buchwald_Hartwig_Amination 4,6-Dichloro-8-Iodoquinoline 4,6-Dichloro-8-Iodoquinoline Oxidative Addition Oxidative Addition 4,6-Dichloro-8-Iodoquinoline->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine Coordination & Deprotonation R2NH Amine R2NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 8-Amino-4,6-dichloroquinoline 8-Amino-4,6-dichloroquinoline Reductive Elimination->8-Amino-4,6-dichloroquinoline

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine 4,6-dichloro-8-iodoquinoline (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv) in a Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Critical Parameters for Selectivity
  • Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or Josiphos are commonly used to promote the reaction.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently employed.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential for optimal results.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure selective reaction at the C-I position.

Palladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃Dioxane11070-90[16]
Pd(OAc)₂BINAPNaOtBuToluene10075-95[18]

Table 3: Common conditions for Buchwald-Hartwig amination on halo-substituted heterocycles.

Conclusion

The 4,6-dichloro-8-iodoquinoline scaffold is a highly valuable platform for the development of novel functional molecules. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for the selective functionalization of the 8-position through well-established palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, ligands, base, and reaction conditions, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to introduce a wide variety of substituents at the C8 position, paving the way for the synthesis of new compounds with potential applications in drug discovery and materials science.

References

  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]

  • Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S. Patent No. 3,560,508. Washington, DC: U.S. Patent and Trademark Office.
  • Request PDF. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]

  • (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Fung, T. S., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(7), 644-648. Available at: [Link]

  • Morken, J. P. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, 4(10), 549-562. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Sarpong, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 54(15), 3097-3113. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Knochel, P., et al. (2006). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 8(23), 5275-5278. Available at: [Link]

  • Edmont, D., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(9), 2969. Available at: [Link]

  • Al-Masoudi, N. A. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 52(4), 967-983. Available at: [Link]

  • Singh, U. P., & Gahtori, P. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 26(11), 3333. Available at: [Link]

  • Cernuschi, S., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6595-6604. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Accounts of Chemical Research, 47(5), 1527-1536. Available at: [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4994. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Available at: [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Knochel, P., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 60(3), 1513-1518. Available at: [Link]

  • V. S., S., & V., A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5186-5205. Available at: [Link]

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  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(35), 14035-14044. Available at: [Link]

  • ResearchGate. (n.d.). Selective C H functionalization of quinolines. a) State of the art in... Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

minimizing dehalogenation of 4,6-Dichloro-8-iodoquinoline

Welcome to the technical support center for 4,6-dichloro-8-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-dichloro-8-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique electronic and steric properties of this tri-halogenated quinoline make it a powerful intermediate for creating complex molecular architectures, particularly through site-selective cross-coupling reactions.

However, the inherent reactivity of the carbon-iodine bond at the C-8 position presents a common and often frustrating challenge: premature dehalogenation (specifically, deiodination). This guide provides in-depth, field-tested insights and actionable protocols to help you diagnose, troubleshoot, and ultimately minimize this unwanted side reaction, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is the C-8 iodine on 4,6-dichloro-8-iodoquinoline so susceptible?

A1: Dehalogenation is an elimination reaction where a halogen atom is removed from a molecule and typically replaced by a hydrogen atom (hydrodehalogenation).[1] In the context of 4,6-dichloro-8-iodoquinoline, the C-I bond is significantly weaker and more polarizable than the C-Cl bonds. This makes the C-8 position the most reactive site for both desired reactions, like palladium-catalyzed cross-couplings, and undesired side reactions. The C-I bond is more susceptible to oxidative addition to a low-valent metal catalyst (the first step in many cross-coupling cycles) and also more prone to catalyst-free radical cleavage under certain conditions, such as exposure to light or specific bases.[2][3]

Q2: What are the primary mechanisms that lead to the formation of the 4,6-dichloroquinoline byproduct during my reaction?

A2: There are two principal mechanistic pathways responsible for the undesired formation of 4,6-dichloroquinoline:

  • Catalytic Hydrodehalogenation: This is the most common pathway in transition-metal-catalyzed reactions. It typically involves a palladium-hydride (Pd-H) species, which can form from various sources within the reaction medium (e.g., solvents like THF or alcohols, certain bases, or even the boronic acid reagent in Suzuki couplings). This Pd-H species can then undergo reductive elimination with the quinoline moiety on the palladium center, cleaving the C-I bond and replacing it with a C-H bond.

  • Base-Promoted Radical Reactions: Under certain conditions, particularly with strong bases or upon exposure to light, a single-electron transfer (SET) mechanism can occur.[3][4] This can generate an aryl radical, which then abstracts a hydrogen atom from the solvent or another reaction component to yield the dehalogenated product.[4]

The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway in a typical palladium-catalyzed reaction.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Dehalogenation Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA Ar-I Trans Transmetalation (Ar-Pd(II)-R) OA->Trans R-M RE_Dehalo Reductive Elimination of Pd-H OA->RE_Dehalo RE Reductive Elimination Trans->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product PdH Pd-H Species Formation RE_Dehalo->Pd0 Dehalo_Product Ar-H (Byproduct) RE_Dehalo->Dehalo_Product Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->OA Forms Pd-H G start Deiodination Observed? check_temp Is Temperature > 80 °C? start->check_temp Yes check_base What is your base? check_temp->check_base No sol_temp Action: Lower temperature to 50-70 °C. check_temp->sol_temp Yes check_solvent Is your solvent anhydrous and aprotic? check_base->check_solvent Weak (e.g., Carbonate) sol_base_strong Action: Switch from alkoxide (e.g., NaOtBu) to a milder inorganic base (K₃PO₄, K₂CO₃). check_base->sol_base_strong Strong (e.g., Alkoxide) sol_base_weak This is likely not the primary cause. Proceed to next check. check_base->sol_base_weak Weak (e.g., Carbonate) check_catalyst Review Catalyst System (Precatalyst & Ligand) check_solvent->check_catalyst Yes sol_solvent Action: Use fresh, anhydrous non-hydride donating solvents (e.g., Dioxane, Toluene, DME). check_solvent->sol_solvent No / Unsure sol_catalyst Action: Use a modern Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., G3-XPhos). check_catalyst->sol_catalyst end Problem Minimized sol_temp->end sol_base_strong->end sol_base_weak->check_solvent sol_solvent->end sol_catalyst->end

Caption: Decision workflow for troubleshooting deiodination.

Q4: Can the choice of palladium precursor and ligand really make a difference?

A4: Absolutely. This is one of the most critical factors.

  • Palladium Precursor: Using a well-defined Pd(II) precatalyst (e.g., a Buchwald or PEPPSI-type precatalyst) is often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. [5]Precatalysts are designed for controlled, rapid activation to Pd(0) at the start of the reaction, which can help the desired oxidative addition step outcompete side reactions.

  • Ligand Choice: The ligand is paramount. For suppressing hydrodehalogenation, you need a ligand that promotes a very fast rate of reductive elimination (the final product-forming step). Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are industry standards for this reason. They stabilize the palladium center, accelerate the key steps of the catalytic cycle, and can sterically hinder the approach of hydride sources.

Ligand TypeExamplePerformance vs. DehalogenationRationale
Simple Phosphines PPh₃Poor to FairSmall cone angle and less electron-donating. Can lead to slower reductive elimination, allowing more time for dehalogenation.
Bulky Biarylphosphines XPhos, SPhosExcellentLarge cone angle and strong electron donation. Accelerates oxidative addition and reductive elimination significantly. [5]
N-Heterocyclic Carbenes IPr, SIMesGood to ExcellentStrong sigma-donors that form very stable Pd complexes, often leading to robust catalytic activity that can favor the desired coupling.
Q5: My Sonogashira coupling is failing, and I only see the deiodinated starting material. What's happening?

A5: This is a common failure mode in Sonogashira couplings of iodoarenes, often pointing to issues with the copper co-catalyst or the base. Traditional Sonogashira conditions use a copper(I) salt (like CuI) to facilitate the reaction. However, this can promote the formation of alkyne homocoupling (Glaser coupling) and other side reactions. More importantly, if the base is not chosen carefully, it can directly promote dehalogenation.

Troubleshooting Steps:

  • Switch to Copper-Free Conditions: Modern Sonogashira protocols often perform better without copper, especially for reactive aryl iodides. This typically requires a more robust palladium/ligand system.

  • Base Selection is Crucial: Avoid strong, nucleophilic amines. While triethylamine (TEA) is common, it can be problematic. A weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃ is often a better choice to suppress dehalogenation.

  • Solvent Purity: Ensure your solvent is rigorously deoxygenated. Oxygen can degrade the catalyst and the terminal alkyne, leading to complex side reactions and catalyst deactivation.

Preventative Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed from the ground up to minimize the risk of deiodination when working with 4,6-dichloro-8-iodoquinoline.

Objective: To couple an arylboronic acid at the C-8 position with >95% selectivity.

Materials:

  • 4,6-Dichloro-8-iodoquinoline (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • [G3-XPhos] Palladium Precatalyst (1-2 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4,6-dichloro-8-iodoquinoline, the arylboronic acid, and finely ground K₃PO₄.

    • Causality Note: Using a dry, inert vessel is critical. K₃PO₄ is a non-nucleophilic, moderately strong base that is highly effective in Suzuki couplings while being less prone to causing dehalogenation than alkoxides.

  • Inert Atmosphere: Seal the vessel and purge with a stream of dry nitrogen or argon for 10-15 minutes. This removes oxygen, which can degrade the catalyst and phosphine ligands.

  • Catalyst Addition: Under a positive pressure of inert gas, add the [G3-XPhos] precatalyst.

    • Causality Note: Adding the catalyst last to the solid mixture prevents premature reactions before the solvent is added and the temperature is controlled. G3-XPhos is chosen for its ability to generate the active catalyst quickly and promote rapid C-C bond formation.

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting quinoline.

    • Causality Note: Dioxane is an excellent aprotic solvent for Suzuki couplings. Ensuring it is anhydrous and deoxygenated minimizes potential hydride sources and oxidative degradation pathways.

  • Reaction Execution: Place the sealed reaction vessel in a pre-heated oil bath or heating block set to 60-80°C.

    • Causality Note: Starting with a moderate temperature minimizes thermal decomposition and reduces the rate of potential side reactions. Higher temperatures should only be explored if the reaction is sluggish.

  • Monitoring (Self-Validation): After 1 hour, carefully take a small aliquot from the reaction mixture under inert atmosphere. Quench it with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS.

    • Validation Checkpoint: You should see a new spot for the product and the remaining starting material. Crucially, there should be little to no spot corresponding to the 4,6-dichloroquinoline byproduct. If significant byproduct is observed, immediately lower the reaction temperature.

  • Work-up & Isolation: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography.

By following this guide, researchers can effectively mitigate the common challenge of dehalogenation, leading to cleaner reactions, higher yields, and more reliable outcomes in the development of novel molecules based on the 4,6-dichloro-8-iodoquinoline scaffold.

References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. (2019). Available at: [Link]

  • Dehydrohalogenation. Wikipedia. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PMC. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. (2010). Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. (2025). Available at: [Link]

  • Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment. PubMed Central. (2010). Available at: [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. (2016). Available at: [Link]

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. (2018). Available at: [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. RSC Publishing. Available at: [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. Available at: [Link]

  • Induction of type 1 iodothyronine deiodinase to prevent the nonthyroidal illness syndrome in mice. PubMed. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics. (2018). Available at: [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. (2000). Available at: [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 4,6-Dichloro-8-iodoquinoline: A Multi-technique Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is paramount. Halogenated quinolines, a class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is paramount. Halogenated quinolines, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities, including potential anticancer and antimicrobial properties. The specific substitution pattern of halogens on the quinoline scaffold dramatically influences the molecule's physicochemical properties and its interaction with biological targets. Therefore, unambiguous structural validation is a critical step in the drug discovery pipeline.

This guide provides an in-depth technical comparison of methodologies for validating the structure of 4,6-dichloro-8-iodoquinoline, with a primary focus on the definitive technique of single-crystal X-ray crystallography. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this guide will leverage data from closely related analogs, such as 4,7-dichloroquinoline, to establish a robust framework for its validation. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from X-ray crystallography with those from complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and the overall molecular conformation, leaving no ambiguity about the connectivity and stereochemistry of the molecule.

Causality of Experimental Choices in X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure involves a series of critical decisions, each with a clear scientific rationale. The quality of the final structure is intrinsically linked to the quality of the initial crystals. For a molecule like 4,6-dichloro-8-iodoquinoline, its planar aromatic nature and the presence of heavy atoms (iodine and chlorine) are expected to influence its crystal packing through π-π stacking and halogen bonding interactions.

The choice of solvent for crystallization is crucial. A solvent system that allows for slow evaporation and promotes the formation of well-ordered, single crystals is essential. For halogenated quinolines, solvents of varying polarity, such as hexane, ethanol, or mixtures thereof, are often employed to achieve the optimal solubility and supersaturation conditions necessary for crystal growth.[2] The goal is to obtain crystals that are transparent, free of cracks, and of a suitable size (typically 0.1-0.3 mm in each dimension) for mounting on the diffractometer.

During data collection, the choice of X-ray source (e.g., Mo or Cu Kα radiation) and the temperature (typically cryogenic, around 100 K) are critical. Cryogenic temperatures are used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise electron density map. The selection of the X-ray wavelength is determined by the unit cell dimensions of the crystal to ensure adequate resolution of the diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the structural determination of 4,6-dichloro-8-iodoquinoline.

1. Crystal Growth and Selection:

  • Synthesize 4,6-dichloro-8-iodoquinoline following established synthetic routes for halogenated quinolines.[3][4]

  • Purify the compound to homogeneity using techniques such as column chromatography or recrystallization.

  • Screen for suitable crystallization conditions by dissolving the purified compound in a variety of solvents and employing techniques like slow evaporation, vapor diffusion, or solvent layering.

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

2. Data Collection:

  • Mount the selected crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Determine the unit cell parameters and the crystal system.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • Refine the atomic coordinates, displacement parameters, and occupancy against the experimental data using least-squares methods.

  • Locate and refine the positions of hydrogen atoms.

  • Validate the final structure using software like checkCIF to ensure its geometric and crystallographic reasonability.[5][6][7]

Caption: Experimental workflow for X-ray crystallographic analysis.

Predicted Crystallographic Data for 4,6-Dichloro-8-iodoquinoline

Based on the known crystal structure of the closely related 4,7-dichloroquinoline[2], we can anticipate some of the crystallographic parameters for 4,6-dichloro-8-iodoquinoline. The presence of the larger iodine atom at the 8-position is expected to influence the unit cell dimensions and the crystal packing.

ParameterPredicted Value for 4,6-Dichloro-8-iodoquinolineReference Data for 4,7-Dichloroquinoline[2]
Crystal SystemMonoclinic or OrthorhombicMonoclinic
Space GroupP2₁/c or similarP2₁/c
a (Å)~18-2018.2243 (17)
b (Å)~3.5-4.53.8253 (5)
c (Å)~22-2523.622 (3)
β (°)~95-10096.61 (1)
Z88

Note: These are predicted values and would require experimental verification. The larger van der Waals radius of iodine compared to chlorine will likely lead to an increase in the unit cell volume.

Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and providing corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[8] For 4,6-dichloro-8-iodoquinoline, both ¹H and ¹³C NMR would provide a unique fingerprint of the molecule.

The choice of solvent is important in NMR, as it can influence the chemical shifts of the protons and carbons. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives. The magnetic field strength of the NMR spectrometer will determine the resolution and sensitivity of the spectra. Higher field strengths (e.g., 400 MHz or greater) are generally preferred for resolving complex spin systems in aromatic molecules.

  • Dissolve a few milligrams of the purified compound in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum, noting the chemical shift, integration, and multiplicity of each signal.

  • Acquire the ¹³C NMR spectrum to observe the chemical shifts of all carbon atoms.

  • (Optional) Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.

The electron-withdrawing effects of the chlorine and iodine atoms, as well as the anisotropic effects of the aromatic rings, will influence the chemical shifts of the remaining protons and carbons.

¹H NMR (predicted in CDCl₃):

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-28.5 - 8.8d
H-37.4 - 7.6d
H-57.8 - 8.0d
H-77.6 - 7.8d

¹³C NMR (predicted in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
C-2150 - 153
C-3122 - 125
C-4145 - 148
C-4a125 - 128
C-5128 - 131
C-6135 - 138
C-7127 - 130
C-895 - 100
C-8a148 - 151
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[9]

The choice of ionization technique is critical. Electron Impact (EI) ionization is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer technique that typically produces the protonated molecular ion, which is useful for confirming the molecular weight. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the elemental formula of the compound.

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum using an appropriate ionization method (e.g., EI or ESI).

  • If using a tandem mass spectrometer, select the molecular ion and induce fragmentation to obtain an MS/MS spectrum.

The presence of chlorine and iodine atoms will result in a characteristic isotopic pattern in the mass spectrum. The major fragmentation pathways are expected to involve the loss of halogen atoms and cleavage of the quinoline ring system.

IonPredicted m/zComments
[M]⁺325Molecular ion (for ³⁵Cl isotopes)
[M+2]⁺327Isotopic peak due to one ³⁷Cl
[M+4]⁺329Isotopic peak due to two ³⁷Cl
[M-Cl]⁺290Loss of a chlorine atom
[M-I]⁺198Loss of an iodine atom
[I]⁺127Iodine cation

graph TD {
rankdir=LR;
node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#34A853"];
subgraph "Structural Validation"
    A("4,6-Dichloro-8-iodoquinoline")
end

subgraph "Analytical Techniques"
    B["X-ray Crystallography"];
    C["NMR Spectroscopy"];
    D["Mass Spectrometry"];
end

subgraph "Information Obtained"
    E["3D Structure

Bond Lengths Bond Angles"]; F["Connectivity Chemical Environment"]; G["Molecular Weight Elemental Composition Fragmentation"]; end

A --> B;
A --> C;
A --> D;

B --> E;
C --> F;
D --> G;

}

Caption: Relationship between the compound and analytical techniques.

Conclusion

The definitive structural validation of 4,6-dichloro-8-iodoquinoline, a molecule of interest in drug discovery, relies on a multi-faceted analytical approach. Single-crystal X-ray crystallography, as the gold standard, provides unambiguous three-dimensional structural information. While a specific crystal structure for this exact molecule is not yet reported, this guide has outlined the necessary experimental protocols and provided a comparative framework based on closely related, structurally characterized analogs.

Complementary techniques such as NMR spectroscopy and mass spectrometry are essential for corroborating the structure, assessing purity, and providing valuable data for routine characterization. The integration of data from all three techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment. This comprehensive approach is fundamental for advancing the development of novel halogenated quinolines as potential therapeutic agents.

References

  • Aly, O. M., & Awad, W. I. (Year). Journal of Organic Chemistry. [Link not available]
  • Burckhalter, J. H., & Edgerton, W. H. (Year). Journal of the American Chemical Society. [Link not available]
  • Chakravorti, S. S., et al. (Year). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link not available]
  • Dongre, V. G., et al. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(2), 649-655.
  • German P
  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2148. [Link]

  • Lauer, W. M., Arnold, R. T., Tiffany, B. D., & Tinker, J. F. (1946). The Preparation of some 4-Amino-7-chloroquinolines. Journal of the American Chemical Society, 68(7), 1268–1270.
  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]...

  • O'Neill, P. M., et al. (2003). Amodiaquine analogues as potent, orally active antimalarial agents. Journal of Medicinal Chemistry, 46(4), 494-504.
  • Price, C. C., Roberts, R. M., & Herbrandson, H. F. (1950).
  • Riegel, B., Lappin, G. R., Adelson, B. H., Jackson, R. I., Albisetti, C. J., Dodson, R. M., & Baker, R. H. (1946). The Synthesis of 4-Aminoquinolines. Journal of the American Chemical Society, 68(7), 1264–1268.
  • Saha, C. N., Bhattacharya, S., & Chetia, D. (2009). Synthesis and in vitro antimalarial activity of some new 4,7-disubstituted quinoline derivatives. International Journal of ChemTech Research, 1(2), 322-328.
  • Snyder, H. R., & Freier, D. B. (1946). The Synthesis of 4-Hydroxy-7-chloroquinoline. Journal of the American Chemical Society, 68(7), 1320–1322.
  • Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Yanni, A. S., & Mohharam, A. M. (Year). Journal of the Indian Chemical Society. [Link not available]
  • Doc Brown's Chemistry. (2025). Mass spectrum of iodoethane. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Stoltz Group, Caltech. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubMed. (n.d.). Crystallization and preliminary X-ray crystallographic analysis of quinolinate phosphoribosyltransferase of Helicobacter pylori. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Retrieved from [Link]

  • Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

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Comparative

A Guide to Cross-Referencing NMR Data: Predicting the Spectroscopic Signature of 4,6-Dichloro-8-iodoquinoline

The Quinoline Scaffold: A Privileged Structure with Complex NMR Characteristics Quinolines are a class of heterocyclic aromatic compounds that form the core of many biologically active natural products and synthetic mole...

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Scaffold: A Privileged Structure with Complex NMR Characteristics

Quinolines are a class of heterocyclic aromatic compounds that form the core of many biologically active natural products and synthetic molecules.[1] Their inherent electronic properties and the potential for diverse substitution patterns make them a frequent subject of study in medicinal chemistry.[2] The interpretation of their NMR spectra, however, can be challenging due to the complex interplay of electronic effects from the nitrogen heteroatom and the various substituents on the carbocyclic and heterocyclic rings.[3]

The chemical shifts of the protons and carbons in a quinoline ring are highly sensitive to the nature and position of any substituents.[4] Electron-withdrawing groups, such as halogens, will generally deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[5] Conversely, electron-donating groups will cause an upfield shift. The magnitude of these shifts is also influenced by through-space effects and the overall electronic distribution within the aromatic system.

Predicting the ¹H NMR Spectrum of 4,6-Dichloro-8-iodoquinoline: A Comparative Approach

To predict the ¹H NMR spectrum of 4,6-dichloro-8-iodoquinoline, we will analyze the known spectral data of simpler, related quinoline derivatives. By observing the incremental effects of each substituent, we can build a comprehensive picture of the expected spectrum for our target molecule.

Reference Spectra:

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-7 (ppm)H-8 (ppm)
Quinoline8.897.418.127.757.658.08
4,7-Dichloroquinoline8.787.43-8.05-8.25
2,4-Dichloroquinoline-7.58-8.087.827.65

Note: Data compiled from various sources. Chemical shifts can vary slightly based on solvent and concentration.

Analysis and Prediction:

The structure of 4,6-dichloro-8-iodoquinoline presents a unique substitution pattern. We have two electron-withdrawing chlorine atoms at positions 4 and 6, and a bulky, electron-withdrawing iodine atom at position 8.

  • H-2 and H-3: The electronic environment of the protons on the pyridine ring will be influenced by the chloro group at C-4. We can expect H-2 to be the most downfield proton due to its proximity to the nitrogen atom. The chloro group at C-4 will further deshield H-2 and H-3.

  • H-5 and H-7: These protons are situated on the carbocyclic ring. H-5 will be deshielded by the adjacent chloro group at C-6. H-7 will be influenced by both the chloro group at C-6 and the iodo group at C-8.

Based on this analysis, we can predict the following approximate chemical shifts for the aromatic protons of 4,6-dichloro-8-iodoquinoline:

ProtonPredicted Chemical Shift (ppm)Rationale
H-2~8.8 - 9.0Proximity to nitrogen and deshielding by C-4 chloro group.
H-3~7.5 - 7.7Deshielding by C-4 chloro group.
H-5~8.1 - 8.3Deshielding by adjacent C-6 chloro group.
H-7~7.9 - 8.1Deshielding by both C-6 chloro and C-8 iodo groups.

Predicting the ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule.[6] Aromatic carbons typically resonate in the range of 120-150 ppm.[7] The presence of electronegative halogens will cause a significant downfield shift for the directly attached carbon and will also influence the chemical shifts of adjacent carbons.

Reference Data for Halogenated Quinolines:

CarbonQuinoline (ppm)2-Chloroquinoline (ppm)
C-2150.3151.7
C-3121.1127.4
C-4136.0148.2
C-4a128.2127.5
C-5126.5127.5
C-6129.4127.5
C-7127.7129.5
C-8129.5130.2
C-8a148.4148.2

Note: Data compiled from various sources. Chemical shifts can vary slightly based on solvent and concentration.

Predicted ¹³C NMR Chemical Shifts for 4,6-Dichloro-8-iodoquinoline:

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~151-153Influenced by nitrogen and the C-4 chloro group.
C-3~123-125Influenced by the C-4 chloro group.
C-4~140-142Directly attached to a chlorine atom.
C-4a~129-131Junction carbon, influenced by multiple substituents.
C-5~128-130Influenced by the C-4 and C-6 chloro groups.
C-6~133-135Directly attached to a chlorine atom.
C-7~130-132Influenced by the C-6 chloro and C-8 iodo groups.
C-8~95-100Directly attached to an iodine atom (heavy atom effect).
C-8a~149-151Junction carbon, influenced by nitrogen and C-8 iodo group.

The Logic of Spectral Prediction: A Visual Workflow

To systematically approach the prediction of NMR spectra for novel compounds, a logical workflow is essential. This involves starting with a foundational understanding of the parent scaffold and incrementally adding the electronic and steric effects of each substituent.

G cluster_0 Data Acquisition and Foundational Knowledge cluster_1 Comparative Analysis and Prediction cluster_2 Refinement and Verification A Obtain NMR data for parent scaffold (Quinoline) C Analyze substituent chemical shift (SCS) effects of each halogen A->C B Gather NMR data for mono-substituted analogs (e.g., Chloroquinolines, Iodoquinolines) B->C D Predict ¹H chemical shifts for the target molecule based on additivity principles C->D E Predict ¹³C chemical shifts, considering direct and through-bond effects C->E F Consider steric and through-space effects D->F E->F G Compare predicted spectrum with data from di- and tri-substituted analogs F->G H Final Predicted Spectrum for 4,6-Dichloro-8-iodoquinoline G->H

Caption: A workflow for the predictive analysis of NMR spectra.

Experimental Protocol for the Acquisition of High-Quality NMR Data

To validate our predictions and for the routine analysis of quinoline derivatives, a robust and standardized experimental protocol is crucial. The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Mass: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[8] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the solubility of the compound.[9] The choice of solvent can influence chemical shifts, so it is important to report it with the spectral data.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug in the pipette to prevent it from entering the NMR tube, which can degrade spectral quality.[8]

2. NMR Spectrometer Setup and Data Acquisition:

  • Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. This process is critical for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton signals (typically 0-12 ppm for organic molecules).[10]

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (typically 8-16 for a reasonably concentrated sample).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[6]

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.

    • A greater number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to several thousand).

    • Acquire the FID.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to ensure it is flat across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

A Systematic Approach to Structural Elucidation

The following diagram illustrates the logical steps involved in moving from a chemical structure to a fully assigned NMR spectrum, a process that is central to chemical research.

G A Proposed Structure (4,6-Dichloro-8-iodoquinoline) B Predict Number of Signals (¹H and ¹³C) A->B E Acquire Experimental NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) A->E C Predict Chemical Shifts (Based on Substituent Effects) B->C D Predict Splitting Patterns (¹H-¹H Coupling) C->D G Assign Signals to Specific Nuclei D->G F Process and Analyze Spectra E->F F->G H Confirm Structure G->H

Caption: The workflow from a proposed structure to a confirmed assignment.

Conclusion

The ability to predict and interpret NMR spectra, even in the absence of direct experimental data, is a critical skill for any researcher in the chemical sciences. By systematically analyzing the NMR data of structurally related compounds, we can build a highly accurate and predictive model for more complex molecules like 4,6-dichloro-8-iodoquinoline. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, not only allows for the confident preliminary identification of novel compounds but also deepens our understanding of structure-property relationships. As new synthetic methodologies continue to produce increasingly complex molecules, the importance of such predictive and analytical skills will only continue to grow.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

  • MDPI. (2022). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Validation

Independent Verification of the Antimicrobial Spectrum of 4,6-Dichloro-8-iodoquinoline: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the antimicrobial spectrum of the novel compound 4,6-Dichloro-8-iodoquinoline. As a member of the halogenated quinoline class, this molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the antimicrobial spectrum of the novel compound 4,6-Dichloro-8-iodoquinoline. As a member of the halogenated quinoline class, this molecule is predicted to possess significant antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating its efficacy against a panel of clinically relevant microorganisms and comparing its performance with established antimicrobial agents. The methodologies outlined herein are based on internationally recognized standards to ensure data integrity and reproducibility.

Introduction to 4,6-Dichloro-8-iodoquinoline and the Quinolone Class

Quinolones are a broad class of synthetic chemotherapeutic agents that have been a cornerstone of antimicrobial therapy for decades. Their mechanism of action primarily involves the inhibition of bacterial DNA synthesis by targeting essential type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] This targeted disruption of DNA replication leads to bacterial cell death.[3] The addition of halogen substituents to the quinoline core has been shown to modulate the antimicrobial activity, sometimes enhancing potency against specific pathogens, including drug-resistant strains.[4][5]

4,6-Dichloro-8-iodoquinoline is a halogenated quinoline derivative. While specific antimicrobial data for this compound is not yet widely published, its structural congeners have demonstrated activity against a range of pathogens. For instance, select halogenated quinolines are effective against Gram-positive bacteria such as Staphylococcus epidermidis and their biofilms.[4] Other quinoline derivatives, like 8-hydroxyquinoline, exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] Therefore, it is hypothesized that 4,6-Dichloro-8-iodoquinoline may exhibit a unique and potentially valuable antimicrobial spectrum.

This guide will provide the necessary protocols to independently verify this hypothesis and benchmark the compound's performance against:

  • Ciprofloxacin : A second-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8][9][10]

  • Nitroxoline : An 8-hydroxyquinoline derivative primarily used for urinary tract infections, with a narrower spectrum of activity.[11][12][13]

  • 8-Hydroxyquinoline : A foundational compound in this class, known for its antimicrobial and metal-chelating properties.[6][14][15]

Experimental Workflow for Antimicrobial Susceptibility Testing

A standardized and reproducible method is paramount for the accurate determination of a compound's antimicrobial spectrum. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Prepare Stock Solutions (4,6-Dichloro-8-iodoquinoline & Comparators) serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate stock->serial_dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->serial_dilution inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Standardized Microorganism Suspension inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive (Growth) and Negative (Sterility) Controls add_inoculum->controls incubation Incubate Plates at 35-37°C for 16-20 hours controls->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic

Figure 1: Experimental workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is harmonized with the principles of CLSI document M07-A10 and EUCAST guidelines for broth microdilution.[17][18][19]

Materials
  • 4,6-Dichloro-8-iodoquinoline (test compound)

  • Ciprofloxacin, Nitroxoline, 8-Hydroxyquinoline (comparator compounds)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Selected microbial strains (see Table 1)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Recommended Microbial Panel

A diverse panel of microorganisms should be selected to establish a broad antimicrobial spectrum.

Table 1: Recommended Microbial Panel for Antimicrobial Spectrum Analysis
Gram-Positive Bacteria
Staphylococcus aureus (e.g., ATCC 29213)
Enterococcus faecalis (e.g., ATCC 29212)
Staphylococcus epidermidis (e.g., ATCC 12228)
Gram-Negative Bacteria
Escherichia coli (e.g., ATCC 25922)
Pseudomonas aeruginosa (e.g., ATCC 27853)
Klebsiella pneumoniae (e.g., ATCC 13883)
Fungi
Candida albicans (e.g., ATCC 90028)
Step-by-Step Procedure
  • Preparation of Stock Solutions: Dissolve 4,6-Dichloro-8-iodoquinoline and comparator compounds in DMSO to a high concentration (e.g., 1280 µg/mL). Subsequent dilutions should be made in CAMHB. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Preparation of Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL in CAMHB) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). d. Repeat for each compound being tested. e. Designate wells for a positive control (inoculum in CAMHB without any compound) and a negative control (CAMHB only).

  • Inoculation: Add 10 µL of the diluted inoculum (from step 2) to each well, except for the negative control.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Comparative Analysis

The results of the MIC testing should be tabulated for a clear comparison of the antimicrobial activity of 4,6-Dichloro-8-iodoquinoline with the selected comparators.

| Table 2: Template for Comparative Antimicrobial Spectrum Data (MIC in µg/mL) | | :------------------------- | :---------------------------------------------------------- | :----------------- | :----------------- | :-------------------- | | Microorganism | 4,6-Dichloro-8-iodoquinoline | Ciprofloxacin | Nitroxoline | 8-Hydroxyquinoline | | S. aureus | Experimental Value | Experimental Value | Experimental Value | Experimental Value | | E. faecalis | Experimental Value | Experimental Value | Experimental Value | Experimental Value | | S. epidermidis | Experimental Value | Experimental Value | Experimental Value | Experimental Value | | E. coli | Experimental Value | Experimental Value | Experimental Value | Experimental Value | | P. aeruginosa | Experimental Value | Experimental Value | Experimental Value | Experimental Value | | K. pneumoniae | Experimental Value | Experimental Value | Experimental Value | Experimental Value | | C. albicans | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Interpretation of the results will involve comparing the MIC values. Lower MIC values indicate greater potency. For the comparator drugs, the results can be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints provided by CLSI and EUCAST.

Putative Mechanism of Action

The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to double-strand breaks and ultimately, cell death.[2]

G cluster_cell Bacterial Cell quinolone Quinolone (e.g., 4,6-Dichloro-8-iodoquinoline) dna_gyrase DNA Gyrase / Topoisomerase IV quinolone->dna_gyrase Inhibits replication_fork Replication Fork dna_gyrase->replication_fork Relaxes Supercoils ds_break Double-Strand Breaks dna_gyrase->ds_break Stabilizes Cleavage Complex dna Bacterial DNA replication_fork->dna Replication cell_death Cell Death ds_break->cell_death Leads to

Figure 2: Proposed mechanism of action for quinolone antibiotics.

Additionally, some quinoline derivatives, particularly the 8-hydroxyquinolines, are known to act as metal ion chelators.[13] By binding to essential metal ions, they can disrupt various enzymatic processes within the microbial cell, contributing to their antimicrobial effect. It is plausible that 4,6-Dichloro-8-iodoquinoline may also exhibit this dual mechanism of action.

Conclusion

This guide provides a robust and standardized framework for the independent verification of the antimicrobial spectrum of 4,6-Dichloro-8-iodoquinoline. By following the detailed protocols and utilizing the recommended microbial panel and comparator compounds, researchers can generate high-quality, reproducible data. This will enable a comprehensive evaluation of the compound's potential as a novel antimicrobial agent and provide a solid foundation for further preclinical and clinical development. The systematic approach outlined here ensures scientific integrity and allows for a clear, objective comparison with existing therapies.

References

  • Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. (n.d.).
  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC - NIH. (n.d.).
  • Ciprofloxacin - StatPearls - NCBI Bookshelf - NIH. (n.d.).
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  • MIC Determination - EUCAST. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
  • M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate - Slideshare. (n.d.).
  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Nitroxoline resistance is associated with significant fitness loss and diminishes in vivo virulence of Escherichia coli | Microbiology Spectrum - ASM Journals. (2023, December 8). Retrieved January 26, 2026, from [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities agains... - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00381H. (2016, July 27). Retrieved January 26, 2026, from [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • About ciprofloxacin - NHS. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chemical Properties of 4-Chloroquinoline (CAS 611-35-8) - Cheméo. (n.d.). Retrieved January 26, 2026, from [Link]

  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - OUCI. (n.d.). Retrieved January 26, 2026, from [Link]

  • What is Nitroxoline used for? - Patsnap Synapse. (2024, June 27). Retrieved January 26, 2026, from [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Journal of Medicinal Chemistry - ACS Publications. (2021, November 15). Retrieved January 26, 2026, from [Link]

  • Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. (2023, September 7). Retrieved January 26, 2026, from [Link]

  • Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mechanism of action of and resistance to quinolones - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (n.d.). Retrieved January 26, 2026, from [Link]

  • Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed. (2018, July 15). Retrieved January 26, 2026, from [Link]

  • Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and i - Der Pharma Chemica. (n.d.). Retrieved January 26, 2026, from [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories - EPA. (n.d.). Retrieved January 26, 2026, from [Link]

  • What class of antibiotics does Cipro (ciprofloxacin) belong to? - Dr.Oracle. (2025, September 24). Retrieved January 26, 2026, from [Link]

  • CLSI M07-A10 and CLSI M100-S26 - Package contains - ANSI Webstore. (n.d.). Retrieved January 26, 2026, from [Link]

  • Full article: Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]

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Sources

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